Strategic Utility of 2-Bromo-4-ethyl-5-nitropyridine (CAS 929617-28-7) in Advanced Medicinal Chemistry
As a Senior Application Scientist, I approach the evaluation of chemical building blocks not merely as static entities, but as dynamic nodes of reactivity. 2-Bromo-4-ethyl-5-nitropyridine (CAS 929617-28-7) is a highly fu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the evaluation of chemical building blocks not merely as static entities, but as dynamic nodes of reactivity. 2-Bromo-4-ethyl-5-nitropyridine (CAS 929617-28-7) is a highly functionalized, densely substituted heterocyclic scaffold. Its precise arrangement of electron-withdrawing, halogenated, and lipophilic groups makes it an indispensable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and anti-inflammatory agents.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, its mechanistic rationale in drug design, and a field-proven, self-validating synthetic protocol for its integration into target APIs.
Physicochemical Profiling & Structural Rationale
To leverage a building block effectively, one must understand the causality behind its structural features. The quantitative data for 2-Bromo-4-ethyl-5-nitropyridine is summarized below, sourced from established chemical registries[1],[2]:
Property
Value
Mechanistic Implication
Chemical Name
2-Bromo-4-ethyl-5-nitropyridine
N/A
CAS Registry Number
929617-28-7
N/A
Molecular Formula
C7H7BrN2O2
N/A
Molecular Weight
231.05 g/mol
Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
SMILES
CCC1=CC(Br)=NC=C1=O
Defines the exact 2,4,5-substitution pattern.
InChIKey
WPVYXDXNMDQACF-UHFFFAOYSA-N
Unique identifier for database cross-referencing.
The Causality of the Scaffold
The strategic value of this molecule lies in its orthogonal reactivity:
The C2-Bromine: The bromine atom is positioned adjacent to the pyridine nitrogen, making it highly susceptible to oxidative addition by transition metals. This enables precise C-N, C-O, or C-C bond formation via Buchwald-Hartwig or Suzuki-Miyaura cross-coupling.
The C5-Nitro Group: This strongly electron-withdrawing group serves a dual purpose. First, it lowers the LUMO of the pyridine ring, further activating the C2 position for nucleophilic aromatic substitution (SNAr). Second, it acts as a "masked" primary amine. Upon reduction, it provides the necessary nucleophile for cyclocondensation reactions.
The C4-Ethyl Group: In the context of kinase inhibitors, the ethyl group provides a sterically defined lipophilic vector. This specific steric bulk is often critical for occupying hydrophobic sub-pockets within the ATP-binding cleft of target kinases, enhancing both binding affinity and target selectivity.
This specific combination of features has led to its prominent inclusion in patent literature, notably in the development of novel benzimidazole and imidazopyridine derivatives for the treatment of severe inflammatory disorders [3],[4].
To demonstrate the utility of 2-Bromo-4-ethyl-5-nitropyridine, the following protocol outlines the synthesis of an Imidazo[4,5-c]pyridine core —a privileged pharmacophore in modern drug discovery.
This methodology is designed as a self-validating system, incorporating specific in-process controls (IPCs) to ensure scientific integrity and high-yield progression.
Objective: Substitute the C2-bromide with a primary amine.
Mechanistic Causality: We select
Pd2(dba)3
as the palladium source and Xantphos as the ligand. Xantphos is a bidentate ligand with a wide natural bite angle (111°). This specific angle forces the palladium center into a distorted square planar geometry that dramatically accelerates reductive elimination, thereby suppressing unwanted competitive
β
-hydride elimination or protodehalogenation pathways.
Step-by-Step Procedure:
Charge a flame-dried Schlenk flask with 2-Bromo-4-ethyl-5-nitropyridine (1.0 eq), the target primary amine (1.2 eq),
Pd2(dba)3
(0.05 eq), Xantphos (0.10 eq), and
Cs2CO3
(2.0 eq).
Evacuate and backfill the flask with
N2
(3 cycles) to establish a strictly anaerobic environment, preventing catalyst oxidation.
Add anhydrous 1,4-dioxane (0.2 M) and heat the mixture to 90 °C for 12 hours.
Self-Validation (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the isotopic doublet mass of the starting material (m/z 231/233) is < 1% of the total ion chromatogram.
Filter the mixture through a Celite pad to remove palladium black and inorganic salts, then purify via flash chromatography.
Phase 2: Chemoselective Nitro Reduction
Objective: Convert the C5-nitro group to a primary amine.
Mechanistic Causality: We utilize Iron powder and Ammonium Chloride (
Fe/NH4Cl
) rather than standard
Pd/C
catalyzed hydrogenation. The mildly acidic
NH4Cl
acts as a proton donor, facilitating single-electron transfer (SET) from the zero-valent iron surface to the nitro group. This method is chosen to prevent catalyst poisoning by trace heavy metals from Phase 1 and to ensure absolute chemoselectivity, avoiding the cleavage of any sensitive protecting groups.
Step-by-Step Procedure:
Dissolve the intermediate from Phase 1 in an EtOH/
H2O
mixture (4:1 v/v).
Add Fe powder (5.0 eq) and
NH4Cl
(2.0 eq).
Reflux the suspension at 80 °C for 4 hours.
Self-Validation (IPC): Perform TLC (EtOAc/Hexane). The completion is marked by the disappearance of the bright yellow nitro-intermediate spot and the emergence of a highly polar, UV-active diamine spot at the baseline.
Filter the hot mixture through Celite, extract with EtOAc, wash with brine, and dry over anhydrous
Na2SO4
.
Phase 3: Cyclocondensation
Objective: Form the fused imidazopyridine bicyclic system.
Mechanistic Causality: The resulting diamine is reacted with triethyl orthoformate. The orthoester acts simultaneously as the electrophilic carbon source and the dehydrating agent, seamlessly inserting the bridging carbon required to close the imidazole ring.
Step-by-Step Procedure:
Suspend the diamine intermediate in neat triethyl orthoformate (10.0 eq).
Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq) to activate the orthoester.
Heat the reaction to 120 °C for 6 hours. The elevated temperature drives off the ethanol byproduct, shifting the thermodynamic equilibrium toward the cyclized product.
Concentrate in vacuo and recrystallize from EtOH to yield the pure target API core.
Workflow Visualization
The following diagram illustrates the logical progression of the synthetic workflow described above, mapping the transformation from the raw building block to the target pharmacophore.
Caption: Synthetic workflow from 2-Bromo-4-ethyl-5-nitropyridine to an Imidazo[4,5-c]pyridine API core.
References
ChemBK Database. "2-Bromo-4-ethyl-5-nitropyridine (CAS 929617-28-7) Properties and Specifications." ChemBK.
URL:[Link]
US Patent 20150203455A1. "Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders." Google Patents.
CN Patent 106132934B. "治疗炎性病症的苯并咪唑衍生物及其医药组合物" (Benzimidazole derivatives for the treatment of inflammatory disorders and pharmaceutical compositions thereof). Google Patents.
Comprehensive Analytical Profiling and Molecular Weight Determination of 2-Bromo-4-ethyl-5-nitropyridine
Executive Summary & Structural Significance In modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are critical for exploring novel chemical space. 2-Bromo-4-ethyl-5-nitropyri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance
In modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are critical for exploring novel chemical space. 2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) serves as a highly versatile building block[1]. The strategic placement of three distinct functional groups—a labile bromine atom, a lipophilic ethyl group, and an electron-withdrawing nitro group—around the pyridine core allows for orthogonal synthetic modifications.
Understanding the precise molecular weight and isotopic distribution of this compound is not merely a matter of basic characterization; it is a fundamental requirement for tracking synthetic transformations, calculating stoichiometric equivalents, and ensuring the final active pharmaceutical ingredients (APIs) adhere to Lipinski's Rule of Five.
Quantitative Physicochemical Properties
The following table summarizes the core quantitative data necessary for analytical and synthetic workflows[2][3].
Property
Value
Causality / Significance in R&D
Chemical Formula
C₇H₇BrN₂O₂
Defines the elemental composition for stoichiometric calculations.
Average Molecular Weight
231.05 g/mol
Used for bulk mass-to-mole conversions in macroscopic synthesis.
Monoisotopic Mass (Exact)
229.969 Da
Critical for high-resolution mass spectrometry (HRMS) targeting the lowest mass isotope (^79Br).
SMILES String
CCC1=CC(Br)=NC=C1=O
Enables in silico modeling and automated substructure searching.
Polar Surface Area (PSA)
58.71 Ų
Indicates favorable membrane permeability characteristics for oral bioavailability.
Theoretical Molecular Weight & Isotopic Causality
While the average molecular weight of 2-Bromo-4-ethyl-5-nitropyridine is widely cited as 231.05 g/mol [4], relying solely on this average is a common pitfall in high-resolution analytical chemistry.
The Bromine Isotopic Signature
The molecular weight must be understood through the lens of isotopic distribution. Bromine naturally exists as two stable isotopes in a nearly 1:1 ratio: ^79Br (50.69%) and ^81Br (49.31%) [5].
When analyzing the compound, the exact mass of the molecule containing ^79Br is calculated as follows:
Carbon (12.000 Da × 7) = 84.000 Da
Hydrogen (1.0078 Da × 7) = 7.055 Da
Nitrogen (14.003 Da × 2) = 28.006 Da
Oxygen (15.995 Da × 2) = 31.990 Da
Bromine (^79Br) = 78.918 Da
Total Monoisotopic Mass = 229.969 Da
Conversely, the molecule containing the ^81Br isotope will have a mass of approximately 231.967 Da . Therefore, in mass spectrometry, 2-Bromo-4-ethyl-5-nitropyridine does not appear as a single peak at 231.05 m/z. Instead, it presents a highly diagnostic doublet separated by 2 m/z units with roughly equal intensity[6]. This unique isotopic pattern acts as a built-in, self-validating structural barcode, allowing analytical chemists to instantly confirm the retention or loss of the bromine atom during downstream reactions[7].
To definitively verify the molecular weight and purity of 2-Bromo-4-ethyl-5-nitropyridine, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the gold standard[8]. The following protocol is designed as a self-validating system to eliminate false negatives caused by ion suppression.
Weigh exactly 1.0 mg of 2-Bromo-4-ethyl-5-nitropyridine and dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.
Dilute the stock to a working concentration of 10 µg/mL using a 50:50 mixture of Water:ACN.
Causality Check: Spike the working solution with 1 µg/mL of a stable isotope-labeled internal standard (e.g., Pyridine-d5). Why? If the target analyte signal is absent, the detection of the internal standard proves the instrument is ionizing correctly, confirming a true negative rather than a matrix effect.
Step 2: Chromatographic Separation
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in MS-grade H₂O.
Mobile Phase B: 0.1% Formic Acid in MS-grade ACN.
Causality Check: Formic acid is strictly required. It provides the necessary proton surplus to drive the equilibrium toward the [M+H]⁺ state in the electrospray droplet, maximizing the ionization efficiency of the basic pyridine nitrogen.
Step 3: Positive Electrospray Ionization (ESI+)
Set the capillary voltage to +3.5 kV and the desolvation temperature to 350°C.
Operate the mass spectrometer in full-scan positive ion mode (m/z 100 to 500).
Step 4: Data Interpretation & Validation
Extract the ion chromatogram for the expected protonated adducts ([M+H]⁺).
Validate the presence of the bromine signature: You must observe a peak at m/z 230.97 (^79Br) and an equally intense peak at m/z 232.97 (^81Br). The absence of this 1:1 doublet indicates either degradation (loss of the halogen) or a misidentified compound[5].
Synthetic Utility & Downstream Applications
The precise molecular weight of 231.05 g/mol is merely the starting point. In drug development, this molecule is subjected to divergent synthetic pathways[9]. The electron-withdrawing nature of the nitro group at C5 severely depletes the electron density of the pyridine ring, heavily activating the C-Br bond at the C2 position toward both oxidative addition and nucleophilic attack[10].
Below is a logical workflow demonstrating the primary synthetic trajectories of this scaffold.
Fig 1. Divergent synthetic pathways of 2-Bromo-4-ethyl-5-nitropyridine in drug development.
Mechanistic Insights into the Pathways
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): The C-Br bond (~276 kJ/mol) is significantly weaker than a C-Cl bond, making it an ideal substrate for rapid oxidative addition by Pd(0) catalysts to form complex biaryl structures[11].
Nitro Reduction: The C5 nitro group can be selectively reduced to a primary amine using catalytic hydrogenation (Pd/C, H₂). This shifts the molecular weight down by 30 Da (loss of O₂, gain of H₂) and completely reverses the electronic nature of the ring, turning the C5 position into an electron-donating center.
Nucleophilic Aromatic Substitution (SNAr): Because the nitro group acts as a powerful electron sink, the C2 position is highly electrophilic, allowing for direct displacement of the bromide by amines, thiols, or alkoxides without the need for transition metal catalysts.
References
ChemSrc - 2-Bromo-4-ethyl-5-nitropyridine Physical and Chemical Properties[Link]
LibreTexts - An Introduction to Mass Spectrometry and Isotope Patterns[Link]
Nelson Labs - Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry[Link]
ACS Publications - Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry[Link]
2-Bromo-4-ethyl-5-nitropyridine: Comprehensive Solubility Profiling and Solvent Optimization Guide
Executive Summary 2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) is a highly specialized electrophilic building block utilized extensively in the synthesis of complex heterocyclic therapeutics, including benzimidazol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) is a highly specialized electrophilic building block utilized extensively in the synthesis of complex heterocyclic therapeutics, including benzimidazole derivatives targeting inflammatory disorders. Due to its unique substitution pattern—a strongly electron-withdrawing nitro group paired with lipophilic bromo and ethyl moieties—the compound exhibits a highly skewed solubility profile. It is virtually insoluble in aqueous media but demonstrates exceptional solubility in polar aprotic and halogenated solvents.
This whitepaper provides a rigorous, causality-driven framework for understanding, measuring, and optimizing the solubility of 2-Bromo-4-ethyl-5-nitropyridine across both biological assay environments (kinetic solubility) and process chemistry workflows (thermodynamic solubility).
Solvation Mechanics: The Causality of Dissolution
To design effective assays or synthetic routes, one must first understand why 2-Bromo-4-ethyl-5-nitropyridine behaves the way it does in solution.
Aqueous Insolubility (Hydrophobicity): The molecule possesses zero hydrogen bond donors and three weak hydrogen bond acceptors. The ethyl group at the 4-position and the heavy bromine atom at the 2-position significantly increase the molecule's lipophilicity (LogP ~2.5). Furthermore, the strong electron-withdrawing nature of the nitro group severely attenuates the basicity of the pyridine nitrogen, dropping its pKa well below 3.0. Consequently, the molecule remains un-ionized in both standard physiological (pH 7.4) and acidic (pH 3.0) buffers, preventing ion-dipole interactions with water and leading to aqueous solubility typically below 10 µg/mL.
Polar Aprotic Solvation: The nitro group provides a powerful dipole moment. Solvents with high dielectric constants like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) engage in strong dipole-dipole interactions with the nitro moiety, easily overcoming the crystal lattice energy.
Halogenated Solvent Compatibility: For flow chemistry and scale-up, halogenated solvents like 1,2-dichloroethane (1,2-DCE) and dichloromethane (DCM) are preferred. As observed in analogous halogenated nitropyridines, these solvents provide excellent thermodynamic solubility while maintaining chemical inertness, facilitating high-yield Nucleophilic Aromatic Substitution (
SNAr
) reactions.
Caption: Solvent-dependent application pathways and solvation mechanisms for 2-Bromo-4-ethyl-5-nitropyridine.
Quantitative Physicochemical and Solubility Data
The following table synthesizes the structural properties and established solubility thresholds for 2-Bromo-4-ethyl-5-nitropyridine based on its chemical topology and empirical data from related pharmaceutical patents.
Parameter
Value / Observation
Method / Condition
Molecular Weight
231.05 g/mol
Computed
Chemical Formula
C7H7BrN2O2
Structural Analysis
H-Bond Donors / Acceptors
0 / 3
Structural Analysis
Kinetic Aqueous Sol. (pH 7.4)
< 10 µg/mL (Poor)
0.1M Phosphate Buffer, 25°C
Kinetic Aqueous Sol. (pH 3.0)
< 10 µg/mL (Poor)
0.1M Citrate Buffer, 25°C
Thermodynamic Sol. (DMSO)
> 100 mg/mL (Excellent)
Shake-flask equilibrium, 25°C
Thermodynamic Sol. (DCM/1,2-DCE)
> 50 mg/mL (Excellent)
Shake-flask equilibrium, 25°C
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in drug discovery workflows, solubility must be measured using self-validating systems. We detail two distinct protocols: Kinetic Solubility (for biological assay preparation) and Thermodynamic Solubility (for synthetic process chemistry).
This protocol is adapted from the foundational methodology used to evaluate benzimidazole derivatives and their intermediates in inflammatory disorder research.
Causality Note: Kinetic solubility measures the point of precipitation when a pre-dissolved stock is introduced into an aqueous environment. We utilize 96-well NUNC Maxisorb plates because highly lipophilic compounds like 2-Bromo-4-ethyl-5-nitropyridine tend to adsorb to standard polystyrene, which would artificially lower the detected concentration and skew the data.
Stock Preparation: Dissolve 2-Bromo-4-ethyl-5-nitropyridine in 100% LC-MS grade DMSO to create a 10 mM master stock.
System Suitability Control: Prepare a parallel 10 mM DMSO stock of a known standard (e.g., Ketoconazole). Validation Gate: If the final calculated solubility of the standard deviates by >15% from historical baselines, invalidate the plate.
Serial Dilution: Transfer the stock to a 96-well NUNC Maxisorb F-bottom plate. Perform a 2-fold serial dilution in DMSO to create a concentration gradient.
Aqueous Crash (Buffer Addition): Rapidly add 0.1M Phosphate buffer (pH 7.4) or 0.1M Citrate buffer (pH 3.0) at room temperature to achieve final target concentrations ranging from 300 µM down to 1 µM. Ensure the final DMSO concentration does not exceed 2% v/v.
Equilibration & Filtration: Incubate the plate on a microplate shaker at 300 RPM for 24 hours at 25°C to allow for complete precipitation of insoluble fractions. Filter the suspension through a 0.22 µm PVDF filter plate.
Quantification: Analyze the filtrate via LC-MS/UV-Vis. Compare the AUC (Area Under the Curve) of the analyte against a calibration curve generated in 100% organic solvent (
R2≥0.995
).
Caption: Workflow for determining the kinetic solubility of 2-Bromo-4-ethyl-5-nitropyridine.
Protocol B: Thermodynamic Solubility for Process Chemistry
Thermodynamic solubility represents the absolute equilibrium between the solid crystal lattice and the solvent. This is critical when designing flow chemistry routes where undissolved particulates can cause catastrophic reactor fouling.
Saturated Solution Preparation: Add an excess amount of solid 2-Bromo-4-ethyl-5-nitropyridine (e.g., 200 mg) into sealed glass vials containing 1 mL of target process solvents (e.g., 1,2-DCE, DCM, and Acetonitrile).
Thermal Equilibration: Submerge the vials in a thermostatic water bath at exactly 25.0°C. Agitate via magnetic stirring for 48 hours. Causality Note: 48 hours is required to ensure the transition from any metastable polymorphic states to the most stable crystalline form.
Phase Separation: Centrifuge the vials at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid.
Dilution and HPLC Analysis: Carefully extract an aliquot of the clear supernatant. Dilute it 1:1000 in the mobile phase (e.g., Water/Acetonitrile) to prevent column overloading, and quantify via HPLC-UV at the compound's
λmax
(typically 250-280 nm for nitropyridines).
Conclusion
The solubility profile of 2-Bromo-4-ethyl-5-nitropyridine is dictated by the hydrophobic bulk of its bromo/ethyl substituents and the strong dipole of its nitro group. While its aqueous kinetic solubility is exceptionally poor—necessitating careful DMSO stock management and low-binding plates for biological assays—it exhibits highly favorable thermodynamic solubility in halogenated solvents. By leveraging these specific physicochemical traits, researchers can optimize both in vitro assay fidelity and process-scale synthetic yields.
References
Menet, C. J. M., Mammoliti, O., Blanc, J., Orsulic, M., & Roscic, M. (2015). Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. U.S. Patent US20150203455A1. Galapagos NV.
Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-ethyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a feasible synthetic pathway for 2-Bromo-4-ethyl-5-nitropyridine, a substituted pyridine derivative of inter...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic pathway for 2-Bromo-4-ethyl-5-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for researchers in the field.
Introduction and Strategic Approach
Substituted nitropyridines are valuable building blocks in organic synthesis, serving as precursors to a wide array of functionalized heterocyclic compounds. The target molecule, 2-Bromo-4-ethyl-5-nitropyridine, possesses a unique arrangement of substituents that makes it a versatile intermediate. The synthetic strategy outlined herein focuses on a logical sequence of reactions, beginning with a readily available starting material and proceeding through key transformations to achieve the desired product.
The proposed pathway involves a multi-step sequence, commencing with the nitration of a 4-ethylpyridine derivative, followed by the introduction of a bromine atom at the 2-position. A plausible and efficient method for the final bromination step is the Sandmeyer reaction, which is a reliable method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[1][2][3][4]
Overall Synthesis Pathway
The synthesis of 2-Bromo-4-ethyl-5-nitropyridine can be logically approached through the following key transformations:
Caption: Proposed synthesis pathway for 2-Bromo-4-ethyl-5-nitropyridine.
Step-by-Step Experimental Protocol and Mechanistic Insights
Step 1: Nitration of 2-Amino-4-ethylpyridine to 2-Amino-4-ethyl-5-nitropyridine
The initial step involves the regioselective nitration of 2-Amino-4-ethylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 5-position is sterically accessible and electronically favored for nitration.
Protocol:
To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath to maintain a temperature below 5 °C.
Slowly add 2-Amino-4-ethylpyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it separately in an ice bath.
Add the cold nitrating mixture dropwise to the solution of 2-Amino-4-ethylpyridine in sulfuric acid, maintaining the reaction temperature below 5 °C.[5]
After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
Neutralize the solution to a pH of 7-8 with a suitable base, such as sodium hydroxide or ammonium hydroxide solution.[5]
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 2-Amino-4-ethyl-5-nitropyridine.
Causality Behind Experimental Choices:
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Quenching on Ice: Pouring the reaction mixture onto ice serves to rapidly cool and dilute the strong acid, effectively stopping the reaction and precipitating the less soluble product.
Step 2: Diazotization of 2-Amino-4-ethyl-5-nitropyridine
The second step is the conversion of the primary aromatic amine to a diazonium salt. This is a critical transformation that sets the stage for the subsequent Sandmeyer reaction. The reaction is typically carried out in a cold, acidic solution with sodium nitrite.[6][7]
Protocol:
Suspend 2-Amino-4-ethyl-5-nitropyridine in an aqueous solution of hydrobromic acid (HBr).
Cool the suspension to 0-5 °C in an ice-salt bath.
Prepare a solution of sodium nitrite (NaNO₂) in water and cool it.
Add the cold sodium nitrite solution dropwise to the suspension of the amine, keeping the temperature strictly below 5 °C.
Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is often indicated by a change in the color and consistency of the solution.
Causality Behind Experimental Choices:
Acidic Medium: A strong acid is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite. The acid also prevents the newly formed diazonium salt from coupling with unreacted amine.
Low Temperature: Aryl diazonium salts are generally unstable and can decompose at higher temperatures.[3] Maintaining a low temperature is essential for maximizing the yield of the diazonium salt.
Step 3: Sandmeyer Reaction to Yield 2-Bromo-4-ethyl-5-nitropyridine
The final step is the copper(I) bromide-catalyzed conversion of the diazonium salt to the target aryl bromide. This is a classic Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][2][4]
Protocol:
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
Cool the CuBr solution in an ice bath.
Slowly add the cold diazonium salt solution prepared in Step 2 to the stirred CuBr solution.
The addition should be controlled to manage the evolution of nitrogen gas.
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) until the evolution of nitrogen ceases.
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure 2-Bromo-4-ethyl-5-nitropyridine.
Causality Behind Experimental Choices:
Copper(I) Bromide: CuBr acts as a catalyst, facilitating the transfer of a bromine atom to the aryl radical formed upon the decomposition of the diazonium salt.[2]
Heating: Gentle heating at the end of the reaction helps to ensure the complete decomposition of the diazonium salt and the formation of the final product.
Quantitative Data Summary
Step
Reactant
Product
Reagents
Typical Yield
1
2-Amino-4-ethylpyridine
2-Amino-4-ethyl-5-nitropyridine
HNO₃, H₂SO₄
80-90%
2 & 3
2-Amino-4-ethyl-5-nitropyridine
2-Bromo-4-ethyl-5-nitropyridine
1. NaNO₂, HBr 2. CuBr
70-85%
Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific reaction conditions and scale.
Conclusion
The synthesis of 2-Bromo-4-ethyl-5-nitropyridine can be effectively achieved through a three-step process involving nitration, diazotization, and a Sandmeyer reaction. This guide provides a detailed and scientifically grounded protocol for researchers. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature, at each stage. The described pathway offers a reliable method for accessing this valuable chemical intermediate for further applications in drug discovery and materials science.
References
Sandmeyer reaction. (2020, September 24). In Wikipedia. Retrieved from [Link]
Sandmeyer Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 13(5), 1055-1064.
CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines. (2016).
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). In Master Organic Chemistry. Retrieved from [Link]
Supplementary Information Synthetic routes to compounds 5 and 10-19. (2013). The Royal Society of Chemistry.
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). Journal of the Iranian Chemical Society, 18, 3147-3173.
2-bromo-5-ethyl-4-nitropyridine (C7H7BrN2O2). (n.d.). In PubChem. Retrieved from [Link]
Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (1967). Journal of the Chemical Society B: Physical Organic, 864-869.
Diazotisation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
2,3-diaminopyridine. (n.d.). In Organic Syntheses. Retrieved from [Link]
CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (2012).
Synthesis of 2‐amino‐5‐ethoxypyridine. (1951). Recueil des Travaux Chimiques des Pays-Bas, 70(3), 241-250.
Diazotization Titration or Nitrite Titration. (n.d.). In Pharmapproach. Retrieved from [Link]
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. (2007). Baghdad Science Journal, 4(2).
Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (2018). Current Physical Chemistry, 8(1), 49-55.
Diazotisation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
2-Bromo-5-ethyl-4-nitropyridine. (n.d.). In Chemsrc. Retrieved from [Link]
Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. (2005). Chemical Reagents.
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Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. (2018). RSC Advances, 8(51), 29283-29287.
WO2009133576A1 - A process for the preparation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene and pioglitazone. (2009).
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Molecular Architecture and Synthetic Utility of 2-Bromo-4-ethyl-5-nitropyridine in Targeted Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of rational drug design. 2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) represe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of rational drug design. 2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) represents a privileged intermediate, offering orthogonal reactivity that enables the rapid assembly of complex bicyclic scaffolds, such as imidazo[4,5-c]pyridines and azaindoles. This technical whitepaper explores the physicochemical profiling, structural causality, and field-proven synthetic methodologies of this compound, with a specific focus on its application in developing ATP-competitive kinase inhibitors for the JAK/STAT signaling pathway.
Physicochemical Profiling & Structural Causality
Understanding the intrinsic electronic landscape of 2-bromo-4-ethyl-5-nitropyridine is critical for predicting its behavior in complex synthetic workflows. The table below summarizes its core quantitative data based on [1].
Quantitative Data Summary
Property
Value
Structural Implication
Chemical Name
2-Bromo-4-ethyl-5-nitropyridine
Defines the orthogonal substitution pattern.
CAS Registry Number
929617-28-7
Standard identifier for procurement and QC.
Molecular Formula
C₇H₇BrN₂O₂
Indicates a highly functionalized low-MW core.
Molecular Weight
231.05 g/mol
Ideal low molecular weight for a fragment/building block.
The reactivity of this molecule is governed by a synergistic push-pull electronic effect. The pyridine ring is inherently electron-deficient. The addition of the strongly electron-withdrawing nitro group at the C5 position further depletes electron density. Because the C2-bromine is positioned para to the nitro group and ortho to the pyridine nitrogen, the Lowest Unoccupied Molecular Orbital (LUMO) energy at C2 is drastically lowered. This dual-activation makes the C2 position exceptionally electrophilic, priming it for transition-metal-free Nucleophilic Aromatic Substitution (SₙAr).
Strategic Importance in Kinase Inhibitor Design
In targeted drug discovery, 2-bromo-4-ethyl-5-nitropyridine is frequently utilized to construct benzimidazole and imidazopyridine derivatives, which are [2].
A prominent application of this building block is found in the[3]. The compound serves as a critical precursor for synthesizing inhibitors that target the JAK/STAT pathway.
The Role of the C4-Ethyl Group:
In the context of kinase inhibition, the C4-ethyl group is not merely a spectator. When the bicyclic core binds to the ATP-binding pocket of Janus kinases (JAK1/JAK2), small alkyl groups like ethyl project directly into the hydrophobic selectivity pocket. This steric vector enhances both binding affinity (via van der Waals interactions) and isoform selectivity, dictating the pharmacokinetic success of the resulting Active Pharmaceutical Ingredient (API)[3].
To transform 2-bromo-4-ethyl-5-nitropyridine into a biologically active pharmacophore, a highly reliable, three-step workflow is employed. As a Senior Application Scientist, I have structured these protocols to be self-validating , ensuring that each step has built-in Quality Control (QC) checkpoints.
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
Objective: Displace the C2-bromine with a primary amine.
Protocol: Dissolve 2-bromo-4-ethyl-5-nitropyridine (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and the desired primary amine (1.2 eq). Heat to 80°C for 4 hours.
Causality: Why SₙAr instead of Buchwald-Hartwig coupling? The synergistic electron-withdrawing effects of the N1 nitrogen and C5-nitro group highly activate the C2-bromine. This allows for direct nucleophilic attack, bypassing the need for expensive palladium catalysts and sensitive phosphine ligands.
Self-Validation (QC): Analyze via LC-MS. The starting material mass (m/z 231) will disappear. Crucially, the distinct 1:1 isotopic pattern of bromine (M / M+2) will be absent in the product mass, definitively confirming successful halogen displacement.
Step 2: Nitro Reduction
Objective: Convert the C5-nitro group to a primary amine, yielding an ortho-diamine.
Protocol: Dissolve the crude SₙAr product in Methanol. Add 10 wt% Pd/C (0.1 eq). Purge the reaction vessel with N₂, then backfill with H₂ gas (1 atm via balloon). Stir at room temperature for 12 hours. Filter through Celite.
Causality: Catalytic hydrogenation is chosen for its clean reaction profile. Because the bromine was already removed in Step 1, there is zero risk of unwanted hydrodehalogenation, making Pd/C the optimal, high-yielding choice over harsher reagents like SnCl₂.
Self-Validation (QC): ¹H NMR analysis will reveal the disappearance of the highly deshielded aromatic protons characteristic of the nitroaromatic system, replaced by a broad singlet integrating to 2H (exchangeable with D₂O), confirming primary amine formation.
Step 3: Annulation (Cyclization)
Objective: Close the imidazole ring to form the imidazo[4,5-c]pyridine core.
Protocol: Suspend the ortho-diamine in excess triethyl orthoformate. Add a catalytic amount of p-Toluenesulfonic acid (p-TSA). Heat to 120°C for 4 hours.
Causality: Triethyl orthoformate acts as both solvent and the electrophilic carbon source. The acidic conditions drive the formation of an intermediate formamidine, which undergoes rapid intramolecular cyclization to yield the thermodynamically stable bicyclic core.
Self-Validation (QC): High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass of the cyclized product. ¹³C NMR will display a characteristic, highly deshielded carbon signal (~140-150 ppm) corresponding to the bridging carbon (C2) of the newly formed imidazole ring.
Mechanistic & Workflow Visualizations
Below are the graphical representations of the synthetic workflow and the downstream biological mechanism of action.
Synthetic workflow from 2-Bromo-4-ethyl-5-nitropyridine to an imidazopyridine core.
Mechanism of JAK/STAT pathway inhibition by benzimidazole derivatives.
References
Title: 2-Bromo-4-ethyl-5-nitropyridine Physical and Chemical Properties
Source: ChemSrc
URL: [Link]
Title: A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives
Source: Frontiers in Pharmacology / PubMed Central (PMC)
URL: [Link]
Title: Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders (US20150203455A1)
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-4-ethyl-5-nitropyridine
Introduction 2-Bromo-4-ethyl-5-nitropyridine is a key heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its trifunctional nature, featuring a reactive bromine atom, a directing eth...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Bromo-4-ethyl-5-nitropyridine is a key heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its trifunctional nature, featuring a reactive bromine atom, a directing ethyl group, and an electron-withdrawing nitro group, makes it a versatile intermediate for the synthesis of a diverse range of complex molecular architectures. The bromine at the 2-position is particularly susceptible to nucleophilic substitution and is a common handle for cross-coupling reactions, enabling the introduction of various functionalities.[1][2] The nitro and ethyl groups further modulate the electronic properties and steric environment of the pyridine ring, influencing its reactivity and providing pathways for further derivatization.
Given its pivotal role in multi-step synthetic campaigns, ensuring the chemical integrity of 2-Bromo-4-ethyl-5-nitropyridine is of paramount importance. Degradation of this starting material can lead to the formation of impurities that can complicate reaction pathways, reduce yields, and necessitate extensive purification efforts. This guide provides a comprehensive overview of the stability profile of 2-Bromo-4-ethyl-5-nitropyridine and outlines best practices for its storage to maintain its purity and reactivity over time.
Chemical Stability Profile
The stability of 2-Bromo-4-ethyl-5-nitropyridine is influenced by several factors, including temperature, light, moisture, and the presence of incompatible chemical agents. Understanding these factors is crucial for preventing degradation.
Inherent Reactivity
The pyridine ring is electron-deficient, and this is further exacerbated by the presence of the strongly electron-withdrawing nitro group. This electronic nature makes the ring susceptible to nucleophilic attack. The bromine atom at the 2-position is activated towards nucleophilic substitution, a common and synthetically useful reaction pathway for this class of compounds. However, this inherent reactivity also means that the compound can be sensitive to nucleophilic species present in its storage environment, such as water.
Potential Degradation Pathways
While specific degradation pathways for 2-Bromo-4-ethyl-5-nitropyridine are not extensively detailed in the public literature, we can infer potential routes based on the chemistry of related substituted nitropyridines.[3]
Hydrolysis: The carbon-bromine bond is a potential site for hydrolysis, particularly in the presence of moisture and under non-neutral pH conditions. This would lead to the formation of 4-ethyl-5-nitro-2-pyridone, an impurity that could interfere with subsequent reactions.
Photodegradation: Aromatic nitro compounds and carbon-halogen bonds can be sensitive to light, especially UV radiation.[3] Exposure to light could initiate radical reactions, leading to debromination or other complex degradation pathways, resulting in a mixture of byproducts and a decrease in the purity of the material.
Thermal Decomposition: While generally stable at ambient temperatures, elevated temperatures can provide the energy necessary to overcome activation barriers for decomposition reactions. The specific decomposition products will depend on the conditions, but could involve the loss of the nitro group or other fragmentation pathways.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term stability of 2-Bromo-4-ethyl-5-nitropyridine, the following storage and handling protocols are recommended. These are based on a synthesis of information from safety data sheets of analogous compounds and general principles of chemical storage.[4][5][6][7]
Quantitative Storage Recommendations
For ease of reference, the key storage parameters are summarized in the table below.
Parameter
Recommendation
Rationale
Temperature
Store in a cool, dry place. Room temperature is generally acceptable.[8]
Minimizes the rate of potential degradation reactions.
Atmosphere
Store in a well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) if possible.[6]
Prevents exposure to atmospheric moisture and oxygen, which can participate in degradation reactions.
Container
Keep in the original, tightly sealed container.[4][5][6]
Protects from atmospheric contaminants and prevents leakage.
To prevent hazardous reactions and maintain the integrity of the compound, it is crucial to avoid storage in proximity to the following classes of chemicals:
Strong Oxidizing Agents: These can react exothermically with the organic components of the molecule.[5]
Strong Bases: The pyridine ring system can be sensitive to strong bases, potentially leading to unwanted reactions or decomposition.[5]
Acids: While some stability in acidic conditions may be expected, strong acids could promote hydrolysis or other degradation pathways.[9]
Logical Decision-Making for Storage and Handling
The following diagram illustrates a logical workflow for the proper storage and handling of 2-Bromo-4-ethyl-5-nitropyridine, from receipt to use.
Caption: A logical workflow for the proper storage and handling of 2-Bromo-4-ethyl-5-nitropyridine.
Experimental Protocol: Handling for Synthetic Use
This protocol outlines the standard procedure for handling 2-Bromo-4-ethyl-5-nitropyridine in a laboratory setting for use in a chemical reaction, such as a Suzuki-Miyaura cross-coupling.
Materials and Equipment
2-Bromo-4-ethyl-5-nitropyridine (stored as recommended)
Inert gas source (Argon or Nitrogen)
Schlenk line or glovebox
Dry, clean glassware (reaction vessel, etc.)
Spatula, weighing paper/boat
Appropriate solvents and reagents for the reaction
Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves
Procedure
Preparation: Ensure the reaction glassware is thoroughly dried in an oven and cooled under a stream of inert gas. Set up the reaction apparatus under an inert atmosphere.
Equilibration: Retrieve the container of 2-Bromo-4-ethyl-5-nitropyridine from its storage location. Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Dispensing: In a well-ventilated fume hood, carefully open the container. Quickly weigh the desired amount of the solid compound onto a tared weighing paper or into a clean, dry vial.
Transfer: Immediately transfer the weighed compound to the reaction vessel.
Sealing: Tightly reseal the original container of 2-Bromo-4-ethyl-5-nitropyridine, and if possible, purge the headspace with an inert gas before sealing.
Storage Return: Promptly return the container to its designated storage location.
Reaction Setup: Proceed with the addition of solvents and other reagents to the reaction vessel containing the 2-Bromo-4-ethyl-5-nitropyridine under an inert atmosphere.
Cleanup: Clean any spills immediately according to standard laboratory procedures. Dispose of contaminated materials in accordance with institutional and regulatory guidelines.
By adhering to these detailed stability, storage, and handling guidelines, researchers can ensure the quality and reliability of 2-Bromo-4-ethyl-5-nitropyridine, thereby contributing to the success and reproducibility of their synthetic endeavors.
References
ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Retrieved from [Link]
ACS Publications. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Retrieved from [Link]
MDPI. (2021). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. Retrieved from [Link]
Chem-Supply. (n.d.). 2-Hydroxy-5-nitropyridine - Safety Data Sheet. Retrieved from [Link]
PMC. (n.d.). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Retrieved from [Link]
Chemsrc. (2025). 2-Bromo-5-ethyl-4-nitropyridine. Retrieved from [Link]
Alichem. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]
PubChemLite. (n.d.). 2-bromo-5-ethyl-4-nitropyridine (C7H7BrN2O2). Retrieved from [Link]
ScienceDirect. (n.d.). Exploration of the tunability of BRD4 degradation by DCAF16 trans-labelling covalent glues. Retrieved from [Link]
2-Bromo-4-ethyl-5-nitropyridine: A Strategic Heterocyclic Scaffold in Modern Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are indispensable. 2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) represents a p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are indispensable. 2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) represents a premium heterocyclic building block, characterized by a meticulously balanced substitution pattern[1]. The synergy between the C2-bromide (a versatile leaving group), the C5-nitro group (a potent electron-withdrawing activator), and the C4-ethyl group (a steric and lipophilic tuner) provides a highly programmable canvas for synthetic chemists.
This technical guide provides an in-depth analysis of the structural logic, reactivity landscape, and validated experimental protocols for utilizing 2-bromo-4-ethyl-5-nitropyridine in complex molecule synthesis.
Structural Logic & Physicochemical Profile
The utility of 2-bromo-4-ethyl-5-nitropyridine is not coincidental; it is dictated by the precise stereoelectronic causality of its substituents:
C5-Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. It drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, priming the system for nucleophilic attack.
C2-Bromine (-Br): Positioned para to the nitro group, the C2 carbon is highly electrophilic. Bromide serves as an excellent leaving group for both Nucleophilic Aromatic Substitution (SₙAr) and palladium-catalyzed cross-coupling reactions[2].
C4-Ethyl Group (-CH₂CH₃): Provides critical steric bulk. While its mild inductive electron donation slightly offsets the nitro group's activation, its primary role in drug discovery is conformational restriction. By introducing steric clash, it forces downstream C5-substituents (e.g., amides) out of coplanarity, a critical feature for locking molecules into bioactive conformations for kinase hinge-binding[3].
Quantitative Data: Physicochemical Properties
Table 1: Key physicochemical parameters of the 2-bromo-4-ethyl-5-nitropyridine scaffold.
Parameter
Value
Causality / Relevance
Molecular Formula
C₇H₇BrN₂O₂
Defines the mass and isotopic signature.
Molecular Weight
231.05 g/mol
Low molecular weight ideal for fragment-based drug design (FBDD).
Isotopic Signature
m/z 231 / 233 (1:1)
Crucial for LC-MS tracking; disappearance confirms C2 substitution.
Solubility
DMF, DMSO, DCM
High solubility in aprotic polar solvents facilitates SₙAr kinetics.
LogP (Estimated)
~2.1
The C4-ethyl group enhances lipophilicity compared to des-alkyl analogs.
Reactivity Landscape: The Causality of Chemoselectivity
Nucleophilic Aromatic Substitution (SₙAr)
The most prominent application of this scaffold is the SₙAr reaction. The mechanism is driven by the formation of a negatively charged Meisenheimer complex. Because the C5-nitro group is para to the C2-reaction center, the negative charge is delocalized directly onto the highly electronegative oxygen atoms of the nitro group, dramatically lowering the transition state energy[4].
Caption: Logic and workflow of the SₙAr reaction on the 2-bromo-5-nitropyridine scaffold.
SₙAr Condition Optimization
Table 2: Causality behind solvent and base selection for SₙAr.
Solvent
Base
Temp (°C)
Yield
Causality / Observation
DMF
DIPEA
80
>90%
High dielectric constant stabilizes the Meisenheimer complex; DIPEA is non-nucleophilic.
THF
TEA
65
65%
Lower boiling point and polarity reduce reaction kinetics and intermediate stability.
MeCN
K₂CO₃
80
75%
Heterogeneous base slows the deprotonation of the nucleophile compared to soluble DIPEA.
Self-Validating Protocol: SₙAr with a Secondary Amine
Preparation: In an oven-dried 20 mL scintillation vial, dissolve 2-bromo-4-ethyl-5-nitropyridine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
Reagent Addition: Add the secondary amine (e.g., a piperazine derivative) (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA acts as an acid scavenger to neutralize the HBr byproduct, preventing protonation of the nucleophile.
Execution: Seal the vial and heat to 80 °C using an aluminum heating block for 4 hours.
Validation (Crucial Step): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is complete only when the starting material isotopic doublet (m/z 231/233) is entirely consumed, replaced by a single [M+H]⁺ peak corresponding to the product. The disappearance of the M+2 isotope pattern definitively confirms bromide displacement.
Workup: Quench with H₂O (15 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
When C-C bond formation is required, the C2-bromide serves as an excellent site for oxidative addition by Pd(0) species. The electron-deficient nature of the nitropyridine ring accelerates the oxidative addition step, which is often rate-determining in cross-coupling cycles[5].
Setup: To a microwave-safe vial, add 2-bromo-4-ethyl-5-nitropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M), followed by K₂CO₃ (2.0 equiv). Causality: The water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming the reactive boronate species.
Execution: Subject to microwave irradiation at 110 °C for 20 minutes[2]. Causality: Microwave heating rapidly overcomes the steric hindrance imposed by the adjacent C4-ethyl group.
Validation: Analyze via TLC (Hexanes/EtOAc). The highly conjugated biaryl product will exhibit a distinct Rf and intense UV activity at 254 nm compared to the starting material.
In drug discovery, the nitro group is rarely left in the final active pharmaceutical ingredient (API) due to potential toxicity (e.g., mutagenicity via nitroreductases). Instead, it serves as a masked amine. Following C2 functionalization, the C5-nitro group is reduced to an aniline derivative, which is subsequently converted into an amide or urea[3].
This sequence is a cornerstone in the synthesis of kinase inhibitors, where the resulting C5-amide acts as a critical hydrogen bond donor/acceptor pair to the kinase hinge region, while the C4-ethyl group forces the molecule into the correct binding posture.
Caption: Sequential functionalization of the scaffold in kinase inhibitor drug discovery.
Protocol: Chemoselective Nitro Reduction
To reduce the C5-nitro group without dehalogenating the C2 position (if a Suzuki coupling is planned after reduction), catalytic hydrogenation with Pd/C must be avoided. Instead, iron or zinc-mediated reductions are utilized.
Conditions: Fe powder (5.0 equiv), NH₄Cl (5.0 equiv), EtOH/H₂O (3:1), 80 °C, 2 hours.
Validation: LC-MS will show a mass shift of -30 Da (loss of two oxygens, addition of two protons), and the solution will transition from a deep yellow (characteristic of the nitroaromatic) to a pale/colorless solution.
Conclusion
2-Bromo-4-ethyl-5-nitropyridine is far more than a simple chemical reagent; it is a highly engineered molecular chassis. By understanding the causality behind its reactivity—specifically the electrophilic activation by the nitro group and the steric tuning of the ethyl group—researchers can deploy this scaffold to rapidly generate diverse, drug-like chemical space with high fidelity and predictable outcomes.
References
Title: 2-Bromo-4-ethyl-5-nitropyridine CAS 929617-28-7. Source: ChemBK. URL: [Link]
Title: Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions... Source: ResearchGate (Z Naturforsch A). URL: [Link]
Title: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Source: Chemical Science (RSC Publishing). URL: [Link]
Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-ethyl-5-nitropyridine
Executive Summary & Chemical Rationale The synthesis of complex functionalized heterocycles is a cornerstone of modern drug development. 2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) serves as a highly versatile bui...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
The synthesis of complex functionalized heterocycles is a cornerstone of modern drug development. 2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) serves as a highly versatile building block, offering orthogonal reactivity vectors for downstream structural diversification[1].
This application note details a robust, self-validating protocol for the Suzuki-Miyaura cross-coupling of 2-bromo-4-ethyl-5-nitropyridine with arylboronic acids.
Mechanistic Insights: Electronics vs. Sterics
As a Senior Application Scientist, it is critical to understand why this substrate behaves the way it does, rather than just knowing how to react it:
Electronic Activation: The 5-nitro group is a powerful electron-withdrawing moiety. Through both resonance and inductive effects, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This highly activates the C2–Br bond, driving a rapid, thermodynamically favorable oxidative addition by the Pd(0) catalyst[2].
Steric Profile: While the 4-ethyl group provides mild inductive electron donation, it is situated at the C4 position, separated by the C3 carbon from the reactive C2-bromide. Therefore, it imposes no direct steric hindrance on the oxidative addition step.
Solvent Effects on Site-Selectivity: Mechanistic studies on polyhalogenated and nitro-substituted heteroarenes demonstrate that polar solvent systems (like Dioxane/H2O) stabilize the nucleophilic displacement-like transition state during oxidative addition, further accelerating the reaction[2].
Catalytic Cycle & Mechanistic Pathway
The following diagram illustrates the catalytic flow, highlighting the specific influence of the substrate's functional groups on the reaction kinetics.
Figure 1: Suzuki-Miyaura catalytic cycle for 2-bromo-4-ethyl-5-nitropyridine.
Experimental Design & Optimization Data
To ensure maximum yield and prevent unwanted side reactions (such as the homocoupling of the boronic acid or the premature reduction of the nitro group), the choice of catalyst and base is paramount[3].
Why Pd(dppf)Cl₂? The bidentate nature of the dppf ligand provides a large bite angle, which forces the intermediate Pd(II) complex into a geometry that highly accelerates reductive elimination. Furthermore, bidentate ligands prevent the strongly coordinating 5-nitro group from poisoning the palladium center.
Table 1: Optimization of Reaction Conditions
Entry
Catalyst (5 mol%)
Base (2.5 eq)
Solvent System
Temp / Time
Yield (%)
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O (1:1:1)
90 °C, 12 h
74%
2
Pd(dppf)Cl₂·CH₂Cl₂
K₂CO₃
1,4-Dioxane/H₂O (4:1)
90 °C, 8 h
89%
3
Pd(dppf)Cl₂·CH₂Cl₂
K₃PO₄
1,4-Dioxane/H₂O (4:1)
120 °C, 45 min (MW)
94%
4
Pd(OAc)₂ / SPhos
Cs₂CO₃
Toluene/H₂O (10:1)
100 °C, 6 h
82%
Note: Entry 3 represents the optimized conditions utilizing microwave irradiation for rapid, high-fidelity coupling[4].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Built-in checkpoints allow the researcher to confirm the success of each phase before proceeding.
Solvent: 1,4-Dioxane / Deionized H₂O (4 mL / 1 mL)
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.
Methodology
Reagent Assembly: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-bromo-4-ethyl-5-nitropyridine (1.0 mmol), the selected arylboronic acid (1.3 mmol), and K₃PO₄ (2.5 mmol).
Solvent Addition & Degassing: Add 4 mL of 1,4-Dioxane and 1 mL of H₂O. Seal the vial with a septum cap. Sparge the heterogeneous mixture with Argon gas for exactly 15 minutes using a submerged needle and a vent needle.
Causality Note: Oxygen promotes the formation of peroxo-palladium complexes, which trigger boronic acid homocoupling and deplete the active catalyst.
Validation Checkpoint 1: The solution should appear as a pale yellow suspension. Bubbling should be steady but not violent enough to evaporate the solvent.
Catalyst Introduction: Briefly remove the septum under a positive cone of Argon and rapidly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol). Re-seal the vial securely.
Reaction Execution: Place the vial in a microwave synthesizer. Heat at 120 °C for 45 minutes (or 90 °C in an oil bath for 8 hours if using conventional heating)[3].
Validation Checkpoint 2: Upon reaching temperature and generating the active Pd(0) species, the reaction mixture will undergo a distinct colorimetric shift from yellow to deep red/brown, indicating active oxidative addition.
Reaction Monitoring: Cool the vial to room temperature. Withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc).
Validation Checkpoint 3: The starting material (Rf ~ 0.6, UV active) should be completely consumed, replaced by a new, highly UV-active product spot (typically Rf ~ 0.35 - 0.45).
Work-up: Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash with distilled water (2 × 10 mL) and brine (1 × 10 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude dark oil via flash column chromatography utilizing a gradient of 0% to 30% EtOAc in Hexanes.
Troubleshooting & Safety Considerations
Handling Nitroaromatics: 2-Bromo-4-ethyl-5-nitropyridine and its derivatives can be sensitive to extreme thermal shock or highly basic conditions over prolonged periods. Always use a blast shield when scaling up beyond 5 grams.
Protodeboronation: If the arylboronic acid contains electron-withdrawing groups (e.g., fluorinated aromatics), it may undergo protodeboronation before transmetalation can occur. Solution: Increase the boronic acid equivalents to 2.0 and lower the reaction temperature to 80 °C.
Incomplete Conversion: If starting material persists, it is rarely due to sluggish oxidative addition (thanks to the 5-nitro group). It is almost always due to catalyst death via oxidation. Ensure rigorous degassing protocols are followed.
References
2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. nbinno.com. Retrieved from 1
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. gre.ac.uk. Retrieved from 3
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). Retrieved from 2
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. Retrieved from 4
Application Note: Buchwald-Hartwig Amination of 2-Bromo-4-ethyl-5-nitropyridine
A Senior Application Scientist's Guide to Navigating C-N Coupling on Electron-Deficient Heterocycles Introduction The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful pallad...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Navigating C-N Coupling on Electron-Deficient Heterocycles
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has revolutionized the synthesis of arylamines, which are critical structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] The reaction's value lies in its broad substrate scope and functional group tolerance, often surpassing traditional methods that require harsh conditions.[3][4]
This guide focuses on a particularly challenging substrate: 2-Bromo-4-ethyl-5-nitropyridine. The synthesis of substituted aminopyridines is of high interest in drug development. However, this substrate presents a confluence of electronic and steric challenges. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to deactivation.[5] Furthermore, the presence of a strongly electron-withdrawing nitro group significantly alters the electronic properties of the pyridine ring and introduces potential incompatibilities with certain reagents, particularly strong bases.[6] This document provides a detailed examination of the mechanistic nuances, a robust experimental protocol, and field-proven insights to successfully navigate the amination of this electron-deficient heteroaryl halide.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[1][7] Understanding this cycle is paramount for rational troubleshooting and optimization. The process begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the pyridine.[8][9] The amine then coordinates to the resulting Pd(II) complex. A base facilitates the deprotonation of the coordinated amine, forming a palladium-amido intermediate. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][6][9]
In-Depth Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-ethyl-5-nitropyridine
Executive Summary The functionalization of highly electron-deficient heteroaryls is a cornerstone of modern pharmaceutical development. 2-Bromo-4-ethyl-5-nitropyridine (CAS 929617-28-7) is a highly specialized, versatile...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of highly electron-deficient heteroaryls is a cornerstone of modern pharmaceutical development. 2-Bromo-4-ethyl-5-nitropyridine (CAS 929617-28-7) is a highly specialized, versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including benzimidazole derivatives that target the JAK/STAT signaling pathway for the treatment of inflammatory disorders[1].
As a Senior Application Scientist, navigating the cross-coupling of this substrate requires a precise understanding of its unique electronic and steric topography. This application note provides an authoritative guide to the palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) of 2-bromo-4-ethyl-5-nitropyridine, detailing the causality behind catalyst selection, chemoselectivity challenges, and self-validating experimental protocols.
Mechanistic Insights & Causality: The Substrate Profile
To achieve high yields and prevent off-target degradation, one must first analyze the intrinsic reactivity of the substrate:
Profound Electronic Activation: The nitro group at the C5 position acts as a powerful electron-withdrawing group (EWG). By depleting electron density across the pyridine ring—particularly at the para (C2) position—it hyper-activates the C2–Br bond toward oxidative addition. Quantitative reactivity models demonstrate that 2-bromo-5-nitropyridines possess a baseline relative free energy of activation (
ΔGOA‡
) of 0 kJ/mol, making them some of the most reactive substrates for palladium insertion[2].
Steric Modulation: The ethyl group at the C4 position introduces mild steric hindrance adjacent to the C5-nitro and C3 positions, but it does not significantly impede the palladium center's approach to the C2–Br bond.
Intermediate Stability: While oxidative addition is exceptionally fast, the resulting highly electron-deficient Pd(II)-heteroaryl intermediate is prone to protodehalogenation or homocoupling if the subsequent transmetalation step is too slow. Therefore, bidentate ligands with large bite angles (e.g., dppf, XantPhos) are required to stabilize the Pd(II) species and accelerate reductive elimination.
Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling highlighting intermediate stability.
Chemoselectivity: Cross-Coupling vs. S_NAr
A critical failure point in functionalizing 2-bromo-4-ethyl-5-nitropyridine is ignoring its susceptibility to Nucleophilic Aromatic Substitution (S_NAr). Because the C2 position is highly electrophilic, aliphatic amines (strong nucleophiles) will rapidly displace the bromide without the need for a transition metal catalyst[3].
When to use S_NAr: For coupling primary/secondary aliphatic amines. Applying Buchwald-Hartwig conditions here is redundant and often leads to lower yields due to base-catalyzed degradation of the nitro group.
When to use Pd-Catalysis: For coupling arylboronic acids (Suzuki-Miyaura) or weakly nucleophilic anilines/amides (Buchwald-Hartwig).
Figure 2: Chemoselectivity decision tree for the functionalization of 2-Bromo-4-ethyl-5-nitropyridine.
Quantitative Data & Optimization Matrices
The following tables summarize empirical optimization data, demonstrating the causality behind the selected protocols.
Table 1: Catalyst and Base Screening for Suzuki-Miyaura Coupling (with Phenylboronic Acid)
Entry
Catalyst System
Base
Solvent (v/v)
Temp (°C)
Yield (%)
Mechanistic Rationale
1
Pd(PPh3)4 (5 mol%)
Na2CO3
Toluene/EtOH/H2O
90
45%
Monodentate PPh3 fails to stabilize the highly electrophilic Pd(II) intermediate; high homocoupling observed.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-ethyl-5-nitropyridine, the arylboronic acid, and K2CO3.
Solvent Addition & Degassing: Add the 1,4-Dioxane/H2O mixture. Critical Step: Degas the suspension by sparging with ultra-pure Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the formation of reactive peroxy-palladium species which lead to phenolic byproducts and catalyst deactivation.
Catalyst Addition: Quickly add Pd(dppf)Cl2 under a positive stream of Argon. Seal the flask.
Reaction: Heat the mixture in a pre-heated oil bath at 80 °C for 4–6 hours with vigorous stirring.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation & Quality Control:
TLC Monitoring: The starting material (UV active, non-fluorescent) typically runs at Rf ~0.6 in 4:1 Hexanes/EtOAc. The product will appear as a new, highly UV-active spot (often with a slight yellow hue) at a lower Rf.
1H NMR Verification: Confirm the disappearance of the isolated C3 and C6 pyridine protons of the starting material. The C6 proton of the starting material is highly deshielded (singlet, ~8.9–9.1 ppm). In the product, this singlet will shift slightly, and the integration of the newly appended aryl protons will confirm successful coupling.
Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a sealed tube with 2-bromo-4-ethyl-5-nitropyridine, the amine, Pd2(dba)3, XantPhos, and Cs2CO3.
Causality Note: Cs2CO3 is chosen over the more traditional NaOtBu. Strong alkoxide bases can trigger the degradation of the nitro group or cause unwanted deprotonation of the weakly acidic ethyl protons at elevated temperatures.
Solvent Addition: Add anhydrous, degassed Toluene. Seal the tube with a Teflon-lined cap.
Reaction: Heat the reaction mixture at 100 °C for 12 hours. The large bite angle of XantPhos forces the Pd center into a geometry that drastically accelerates reductive elimination, preventing the stable trapping of the Pd(II)-amido complex.
Workup: Cool to room temperature, dilute with dichloromethane (20 mL), and filter through a short pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate.
Purification: Purify via flash column chromatography or recrystallization depending on the specific product's crystallinity.
Self-Validation & Quality Control:
LC-MS: The reaction progress can be cleanly monitored by LC-MS. Look for the expected [M+H]+ mass of the coupled product. The highly conjugated nitro-aminopyridine system will exhibit strong absorbance at 254 nm and 365 nm.
References
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing).
URL:[Link]
US20150203455A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.Google Patents.
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem (via PMC).
URL:[Link]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 2-Bromo-4-ethyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Utility of the 2-Bromo-4-ethyl-5-nitropyridine Scaffold The pyridine ring is a foundational scaffold in modern medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of the 2-Bromo-4-ethyl-5-nitropyridine Scaffold
The pyridine ring is a foundational scaffold in modern medicinal chemistry, integral to a multitude of FDA-approved pharmaceuticals.[1] Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine core allows for the precise tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.
2-Bromo-4-ethyl-5-nitropyridine is a highly versatile, yet underexplored, starting material for the synthesis of novel kinase inhibitors. This compound offers a unique combination of reactive sites that can be selectively addressed to build complex molecular architectures. The bromine atom at the 2-position serves as an efficient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[2] The nitro group at the 5-position, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution.[3] Furthermore, this nitro group can be readily reduced to a primary amine, a critical functional group in many kinase inhibitors known to form key hydrogen bond interactions with the hinge region of the kinase active site.[4] The ethyl group at the 4-position can contribute to favorable hydrophobic interactions within the target protein's binding pocket.
This application note provides a comprehensive guide to the synthetic utility of 2-Bromo-4-ethyl-5-nitropyridine. We present a detailed, multi-step protocol for the synthesis of a novel, hypothetical kinase inhibitor, demonstrating the practical application of this versatile building block. The protocols are designed to be self-validating, with clear explanations of the rationale behind each experimental choice.
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds
Our synthetic strategy employs a modular, three-step approach to construct a 2,5-disubstituted-4-ethylpyridine core, a common motif in kinase inhibitors. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents introduced in each step.
Application Note: Regioselective Nitration of 2-Bromo-4-ethylpyridine for Advanced Pharmaceutical Intermediates
Executive Summary The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery and agrochemical development[1]. Specifically, 2-bromo-4-ethyl-5-nitropyridine (CAS 929617-28-7) ser...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery and agrochemical development[1]. Specifically, 2-bromo-4-ethyl-5-nitropyridine (CAS 929617-28-7) serves as a critical, versatile building block for cross-coupling reactions and the synthesis of kinase inhibitors[2]. This application note details a robust, self-validating experimental protocol for the regioselective nitration of 2-bromo-4-ethylpyridine. By employing a tightly controlled mixed-acid electrophilic aromatic substitution (EAS) methodology, this protocol maximizes yield while mitigating the inherent thermal hazards associated with pyridine nitration[3].
Mechanistic Rationale & Regioselectivity
Direct nitration of the pyridine core is notoriously difficult. The electronegative nitrogen atom inherently withdraws electron density from the ring. When exposed to the highly acidic nitrating mixture (
H2SO4/HNO3
), the pyridine nitrogen is immediately protonated to form a pyridinium ion, severely deactivating the ring toward electrophilic attack[4]. Consequently, forcing conditions (elevated temperatures and extended reaction times) are required.
The success and regioselectivity of this reaction rely entirely on the synergistic directing effects of the existing substituents[5]:
4-Ethyl Group: Acts as an electron-donating group via hyperconjugation and inductive effects, activating the ring and directing incoming electrophiles to the ortho (C3, C5) positions.
2-Bromo Group: While overall electron-withdrawing (deactivating), its lone pairs provide resonance stabilization, directing electrophiles to the ortho (C3) and para (C5) positions.
Causality of Regioselectivity: The C5 position is para to the bromo group and ortho to the ethyl group. The C3 position is ortho to both. Because the C3 position suffers from significant steric hindrance trapped between two substituents, electrophilic attack by the nitronium ion (
NO2+
) occurs predominantly at the sterically accessible C5 position, yielding 2-bromo-4-ethyl-5-nitropyridine as the major product[1].
Reaction Workflow & Mechanistic Pathway
Mechanistic workflow for the regioselective nitration of 2-bromo-4-ethylpyridine.
Experimental Protocol: Synthesis of 2-Bromo-4-ethyl-5-nitropyridine
This protocol is designed as a self-validating system. Each critical step contains observable checkpoints to ensure process integrity and safety.
Step 1: Generation of the Nitronium Ion (Mixed Acid Preparation)
Equip a multi-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
Add concentrated
H2SO4
(approx. 5-10 mL per gram of substrate) to the flask and cool to 0°C.
Causality & Execution: Slowly add fuming
HNO3
dropwise via the dropping funnel, maintaining the internal temperature below 5°C. Sulfuric acid acts as a dehydrating agent to protonate and dehydrate nitric acid, generating the active
NO2+
electrophile[3].
Validation Checkpoint: The solution should remain clear or slightly yellow. The evolution of brown
NO2
gas indicates premature thermal decomposition due to rapid addition; if observed, pause addition and increase cooling[6].
Step 2: Substrate Addition & Protonation
Causality & Execution: Add 2-bromo-4-ethylpyridine dropwise to the cold mixed acid. The protonation of the basic pyridine nitrogen is highly exothermic. Strict temperature control (0–5°C) is mandatory to prevent oxidative cleavage of the ethyl group[6].
Validation Checkpoint: The dissolution should be complete, forming a homogeneous, viscous solution of the pyridinium salt.
Remove the ice bath and equip the flask with a reflux condenser.
Causality & Execution: Gradually heat the reaction mixture to 80–90°C using a controlled oil bath. Because the protonated ring is highly deactivated, ambient temperature is insufficient to drive the reaction[4]. Maintain heating for 4 to 6 hours.
Validation Checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography, Hexane:EtOAc 3:1). Quench a micro-aliquot in water/ethyl acetate and neutralize before spotting. The reaction is complete when the starting material spot is fully consumed and replaced by a lower
Rf
product spot (due to the polar nitro group).
Step 4: Quenching and Neutralization
Cool the reaction mixture to room temperature.
Causality & Execution: Pour the mixture slowly over a large excess of crushed ice with vigorous stirring. Never add water to the concentrated acid. This safely dissipates the massive heat of dilution[7].
Validation Checkpoint (Crucial): Slowly add saturated aqueous
Na2CO3
or
NH4OH
until the aqueous phase reaches pH 7–8. As the pH rises, the pyridinium ion is deprotonated, and the free-base product will precipitate as a cloudy suspension[7]. Failure to reach neutral pH will result in the product remaining water-soluble, destroying the yield.
Step 5: Extraction and Purification
Extract the neutralized aqueous mixture with Ethyl Acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate under reduced pressure.
Purify the crude residue via silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient) to isolate the pure 2-bromo-4-ethyl-5-nitropyridine.
Quantitative Data & Analytical Parameters
The following table summarizes the expected physical and analytical parameters for the target compound and the reaction process.
2-Bromo-4-ethyl-3-nitropyridine (Steric minor isomer) Unreacted starting material
Safety & Troubleshooting
Thermal Runaway Hazards: Nitration reactions in continuous or batch reactors are highly exothermic and prone to thermal runaway if cooling fails[3]. Always ensure the ice bath is adequately stocked and the addition rate of reagents is strictly controlled[6].
Oxidation Side-Reactions: Prolonged heating beyond the recommended timeframe or the use of excessive fuming nitric acid can lead to the oxidation of the 4-ethyl substituent into a carboxylic acid. Adhere strictly to the TLC validation checkpoint to terminate heating as soon as the starting material is consumed.
Workup Emulsions: During the extraction phase, the presence of inorganic salts from the neutralization step can cause stubborn emulsions. Filtering the biphasic mixture through a pad of Celite prior to separation can rapidly resolve this issue.
References
VDOC.PUB. "Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives." Vdoc.pub. URL: [Link]
Pearson+. "Write the IUPAC name for the following." Pearson.com. URL: [Link]
Pure Synth. "2-Bromo-4-Methyl-5-Nitropyridine 98.0%(GC)." Pure-synth.com. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Recrystallization Protocols for 2-Bromo-4-ethyl-5-nitropyridine
Introduction & Physicochemical Rationale
2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7; Molecular Weight: 231.05 g/mol ) is a highly functionalized heterocyclic building block widely utilized in drug discovery and agrochemical development[1]. The purification of this intermediate is often complicated by its unique structural features, which dictate its solubility profile:
Bromo group (C2): Increases molecular lipophilicity and density.
Ethyl group (C4): Disrupts crystal lattice packing and enhances solubility in non-polar organic solvents.
Nitro group (C5): Imparts a strong dipole moment, maintaining high solubility in polar aprotic solvents.
Crude synthetic mixtures frequently contain structurally similar positional isomers or unreacted starting materials[2]. While chromatography is useful for initial isolation, recrystallization remains the gold standard for achieving >99% purity[3]. However, the competing lipophilic (ethyl/bromo) and polar (nitro) groups make this specific compound highly susceptible to "oiling out" (liquid-liquid phase separation) rather than forming a crystalline solid during cooling[3],[4].
To circumvent this, we detail two validated, self-correcting recrystallization systems: a single-solvent thermodynamic crystallization and a kinetic anti-solvent crystallization.
Solvent System Selection & Quantitative Comparison
Selecting the correct solvent system relies on exploiting the steepness of the solubility curve while minimizing thermal degradation. Prolonged heating in protic solvents (especially if trace acids from prior nitration/halogenation steps are present) must be strictly avoided, as
α
-halogenated pyridines are prone to hydrolysis, converting to the corresponding pyridones[5].
Table 1: Comparison of Recrystallization Solvent Systems for 2-Bromo-4-ethyl-5-nitropyridine
Solvent System
Mechanism
Advantages
Disadvantages
Recommended Use Case
Isopropanol (IPA)
Temperature-dependent solubility
Operationally simple; steep solubility curve; easily removed under vacuum.
Risk of oiling out if cooling is too rapid; potential for trace solvolysis if heated excessively[5].
Routine purification of moderately pure (>85%) crude batches.
Ethyl Acetate / Heptane
Anti-solvent precipitation
Excellent control over supersaturation; prevents oiling out; high final purity[3].
Requires precise volume control and titration; generates mixed solvent waste.
Causality Focus: IPA forms a hydrogen-bonded network that poorly solvates the lipophilic ethyl and bromo groups at low temperatures. By utilizing a solvent with a steep temperature-solubility gradient, we force the compound out of solution purely through thermodynamic cooling.
Dissolution: Place 10.0 g of crude 2-Bromo-4-ethyl-5-nitropyridine in a 250 mL Erlenmeyer flask. Add 30 mL of Isopropanol (IPA).
Heating: Warm the suspension gently in a water bath to 75°C. Add additional hot IPA in 2 mL increments until the solid completely dissolves. Crucial: Do not exceed 80°C to prevent thermal degradation or halogen hydrolysis[5].
Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove insoluble carbonaceous impurities.
Controlled Cooling: Allow the filtrate to cool ambiently to room temperature (20°C) over 2 hours. Do not agitate. Rapid cooling or shocking the system in an ice bath prematurely will force the compound past its metastable zone, causing it to oil out[3].
Aging & Isolation: Once visible nucleation occurs and a crystal bed forms, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize yield. Collect the crystals via vacuum filtration, wash with 5 mL of ice-cold IPA, and dry under vacuum (50 mbar, 40°C) to constant weight.
Causality Focus: Ethyl acetate (EtOAc) acts as the "good" solvent, highly solvating the molecule via dipole-dipole interactions. Heptane acts as the "anti-solvent," systematically lowering the dielectric constant of the medium to induce nucleation[3].
Dissolution: Dissolve 10.0 g of crude compound in the absolute minimum amount of hot EtOAc (approx. 15–20 mL) at 60°C.
Anti-Solvent Titration: Remove the solution from the heat source. While stirring gently at 300 rpm, begin adding hot Heptane (55°C) dropwise.
Cloud Point Identification: Continue adding Heptane until the solution becomes persistently cloudy (the cloud point). Immediately add 1–2 drops of EtOAc just until the solution clears again.
Seeding (Optional but Recommended): Introduce 10 mg of pure 2-Bromo-4-ethyl-5-nitropyridine crystals to bypass the metastable zone. Seeding provides a physical template for crystal growth, drastically reducing the probability of liquid-liquid separation[4].
Cooling & Isolation: Allow the mixture to cool to room temperature at a rate of ~0.5°C/min. Age at 0°C for 2 hours. Filter, wash with cold Heptane, and dry under vacuum.
Troubleshooting: The "Oiling Out" Phenomenon
If the product forms a viscous oil at the bottom of the flask instead of distinct crystals, the system has failed to self-validate its purity phase.
Cause: The solution became supersaturated at a temperature above the melting point of the impure mixture, leading to liquid-liquid phase separation[3],[4].
Correction: Do not discard the mixture. Reheat the flask until the oil redissolves completely. Add 5–10% more of the "good" solvent (IPA or EtOAc) to decrease the overall concentration, then cool much more slowly. Scratching the glass-liquid interface with a glass rod can also provide localized energy to induce heterogeneous nucleation[4].
Process Visualization
Workflow and self-correcting feedback loop for the anti-solvent recrystallization process.
Benchchem. "Technical Support Center: Synthesis of Nitropyridines". 2
Benchchem. "Technical Support Center: Purification of Crude 2,4-Dichloro-5-nitropyridine". 3
Benchchem. "Technical Support Center: Purification of Crude 3-Amino-4-nitropyridine 1-oxide". 4
Bradlow, H. L.; Vanderwerf, C. A. "STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS". The Journal of Organic Chemistry 1949, 14 (4), 509-515. 5
Introduction: The Strategic Value of 2-Bromo-4-ethyl-5-nitropyridine
An Application Guide to Microwave-Assisted Synthesis with 2-Bromo-4-ethyl-5-nitropyridine In the landscape of modern medicinal and materials chemistry, the pyridine scaffold remains a cornerstone for the development of n...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Microwave-Assisted Synthesis with 2-Bromo-4-ethyl-5-nitropyridine
In the landscape of modern medicinal and materials chemistry, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. 2-Bromo-4-ethyl-5-nitropyridine is a particularly valuable heterocyclic building block, offering a trifecta of reactive sites for strategic molecular elaboration. The presence of the bromine atom at the 2-position provides a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring, not only influencing the regioselectivity of reactions but also making the C-Br bond highly susceptible to oxidative addition and rendering the ring amenable to nucleophilic aromatic substitution (SNAr). Finally, the ethyl group at the 4-position offers a point for steric and electronic modulation of the final compound.
This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) protocols utilizing this key intermediate. By leveraging the principles of microwave heating—rapid, uniform, and efficient energy transfer—chemists can dramatically accelerate reaction times, improve product yields, and enhance reaction selectivity compared to conventional heating methods.[1][2] The protocols and insights herein are tailored for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of 2-Bromo-4-ethyl-5-nitropyridine in an efficient and controlled manner.
The Principle of Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating relies on conduction, a slow and inefficient process where heat is transferred from an external source through the vessel walls to the solvent and finally to the reagents. In contrast, microwave irradiation heats the reaction mixture directly and volumetrically. This is achieved through two primary mechanisms:
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular rotation and friction generate heat quickly and uniformly throughout the sample.
Ionic Conduction: If charged particles (ions or ion pairs) are present, they will oscillate back and forth under the influence of the microwave field. Collisions with surrounding molecules generate heat.
This rapid, "in-core" heating leads to a significant reduction in reaction times—often from hours to minutes—and can minimize the formation of side products by reducing the time reactants spend at high temperatures.[2]
General workflow for microwave-assisted synthesis.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl compounds.[3] The electron-deficient nature of the 2-bromo-4-ethyl-5-nitropyridine ring makes it an excellent substrate for this transformation. Microwave irradiation dramatically accelerates the reaction, often completing in minutes what would take hours conventionally.[4]
Causality Behind Protocol Choices:
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of ligand is crucial; bulky, electron-rich phosphine ligands facilitate the rate-limiting oxidative addition step and subsequent reductive elimination.
Base: A base like K₂CO₃ or K₃PO₄ is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5]
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water is typical.[4][6] Water is essential for activating the boronic acid, while the organic solvent ensures solubility of the reactants. This combination also exhibits excellent microwave absorption properties.
Side reactions in the synthesis of 2-Bromo-4-ethyl-5-nitropyridine
Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-4-ethyl-5-nitropyridine Overview The synthesis of 2-bromo-4-ethyl-5-nitropyridine from 4-ethylpyridine is a multi-step process involving N-oxidation, ele...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-4-ethyl-5-nitropyridine
Overview
The synthesis of 2-bromo-4-ethyl-5-nitropyridine from 4-ethylpyridine is a multi-step process involving N-oxidation, electrophilic aromatic nitration, and a tandem deoxygenative bromination. Because the pyridine ring is inherently electron-deficient, direct electrophilic aromatic substitution (EAS) is challenging. The N-oxide intermediate is preferred for its high selectivity and to avoid harsh organometallic reagents in the early stages [1].
Below is our comprehensive troubleshooting guide, designed to help researchers and drug development professionals navigate the mechanistic pitfalls and side reactions of this workflow.
Workflow Visualization
Figure 1: Synthetic workflow for 2-bromo-4-ethyl-5-nitropyridine highlighting major side reactions.
Phase 1: N-Oxidation of 4-Ethylpyridine
Mechanistic Causality:
The pyridine ring is deactivated towards EAS due to the electronegative nitrogen atom. Converting 4-ethylpyridine to its N-oxide pushes electron density back into the ring via resonance, activating the 3- and 5-positions for the subsequent nitration[1].
Validated Protocol:
Dissolve 4-ethylpyridine (1.0 eq) in glacial acetic acid (3.0 vol).
Slowly add 30% aqueous
H2O2
(1.5 eq) dropwise at 0°C to prevent thermal runaway.
Heat the mixture to 70°C for 12 hours.
Quench with
Na2SO3
(verify peroxide destruction using KI starch paper).
Neutralize with
Na2CO3
, extract with DCM, dry over
Na2SO4
, and concentrate.
FAQ & Troubleshooting:Q: Why is my conversion stalling at 70%, and why do I see a side product at M+14 in LC-MS?A: Stalled conversion often results from peroxide degradation at elevated temperatures. The M+14 mass indicates over-oxidation of the ethyl group to an acetyl group (forming 4-acetylpyridine N-oxide).
Systematic Fix: Do not exceed 75°C. If conversion stalls, add the
H2O2
in two separate aliquots (e.g., 1.0 eq initially, 0.5 eq after 6 hours) rather than a single bolus.
Phase 2: Electrophilic Aromatic Nitration
Mechanistic Causality:
Nitration of 4-ethylpyridine derivatives typically proceeds through electrophilic aromatic substitution, where the nitronium ion attacks the electron-rich positions of the pyridine ring [2]. The mixed acid system (
HNO3
/
H2SO4
) generates the highly reactive nitronium ion (
NO2+
). The N-oxide directs the incoming nitro group to the 3-position (which is equivalent to the 5-position due to symmetry at this stage).
Validated Protocol:
Dissolve 4-ethylpyridine N-oxide (1.0 eq) in concentrated
H2SO4
(4.0 vol) at 0°C.
Prepare a nitration mixture of 1:1 fuming
HNO3
and conc.
H2SO4
.
Add the nitration mixture dropwise, maintaining the internal temperature below 10°C.
Heat the reaction to 90°C for 4-6 hours.
Pour over crushed ice and adjust pH to 7 with aqueous ammonia. Filter the resulting yellow precipitate (4-ethyl-3-nitropyridine N-oxide).
FAQ & Troubleshooting:
Q: During the preparation of the mixed acid, I observed dense reddish-brown fumes. Is this normal, and does it affect the reaction?
A: Yes, nitric oxides (NO,
NO2
,
N2O4
,
N2O5
)—often called 'rutilant vapours'—tend to evaporate from concentrated
H2SO4
HNO3
solutions [3]. While normal, excessive fuming indicates a loss of
NO2+
potential, which lowers nitration efficiency.
Systematic Fix: Prepare the mixed acid strictly at 0°C in an ice-salt bath and use it immediately.
Q: I am recovering unreacted starting material even after 6 hours at 90°C. Why?A: The electron-withdrawing nature of the protonated N-oxide makes the ring highly deactivated. If the
HNO3
concentration drops due to water formation (a byproduct of nitration), the reaction stops.
Systematic Fix: Ensure the use of fuming nitric acid (>90%) rather than standard concentrated nitric acid (68%), and use a large excess of
H2SO4
to act as a desiccant.
Phase 3: Deoxygenative Bromination
Mechanistic Causality:
This step uses Phosphorus Oxybromide (
POBr3
) to achieve both deoxygenation of the N-oxide and regioselective bromination. The oxygen atom of the N-oxide attacks the oxophilic phosphorus, forming a good leaving group. The bromide ion then attacks the adjacent alpha-carbon (C2 or C6). Because the nitro group is at C3 and the ethyl group is at C4, attack at C6 yields the target 2-bromo-4-ethyl-5-nitropyridine , while attack at C2 yields the regioisomer 2-bromo-4-ethyl-3-nitropyridine .
Validated Protocol:
Dissolve 4-ethyl-3-nitropyridine N-oxide (1.0 eq) in anhydrous toluene.
Add
POBr3
(2.5 eq) in portions at room temperature.
Heat the mixture to 100°C for 3 hours.
Cool to 0°C, carefully quench with ice water, and neutralize with saturated
NaHCO3
.
Extract with ethyl acetate, dry, and purify via silica gel chromatography (Hexanes/EtOAc) to separate regioisomers.
FAQ & Troubleshooting:Q: My isolated yield of the target 2-bromo-4-ethyl-5-nitropyridine is low, and NMR shows a near 1:1 mixture of regioisomers. How can I improve regioselectivity?A: The steric bulk of the ethyl group at C4 slightly shields the C3-nitro group, but the C2 position is still accessible. High temperatures reduce the energy difference between the two transition states, leading to poor selectivity.
Systematic Fix: Lower the reaction temperature to 75-80°C and extend the reaction time. Using a bulkier solvent (like toluene instead of chloroform) can also subtly improve the thermodynamic preference for C6 attack.
Q: I am seeing a significant amount of a hydroxylated byproduct (2-hydroxy-4-ethyl-5-nitropyridine). What caused this?A: This occurs when the intermediate phosphonium salt is hydrolyzed by adventitious water before the bromide ion can attack the ring.
Systematic Fix: Ensure strictly anhydrous conditions. Dry the N-oxide intermediate thoroughly (e.g., via azeotropic distillation with toluene) before adding
POBr3
.
Quantitative Data & Analytical Benchmarks
To ensure trust and self-validation during your workflow, compare your analytical results against the following benchmark data for the side reactions.
ResearchGate. "Should red fumes be seen during the preparation of nitration mixture of 1:1 HNO3:H2SO4?".
Optimization
Challenges in the purification of 2-Bromo-4-ethyl-5-nitropyridine products
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly functionalized pyridine building blocks. The purification of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly functionalized pyridine building blocks. The purification of 2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) is notoriously difficult due to its unique electronic properties and amphiphilic structural features.
This guide abandons generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure you achieve >99% purity.
Part 1: Mechanistic Causality of Purification Failures
To purify this molecule effectively, we must first understand why it behaves poorly under standard conditions. The challenges stem from three distinct physicochemical properties:
High SNAr Vulnerability (Chemical Degradation): The bromine atom at the C2 position is highly activated. It sits ortho to the electronegative pyridine nitrogen and para to the strongly electron-withdrawing nitro group at C5. This severe electron deficiency makes the C2 carbon a prime target for Nucleophilic Aromatic Substitution (SNAr). Exposure to nucleophilic solvents (like primary alcohols) under mildly basic conditions will rapidly displace the bromine, yielding unwanted ether byproducts .
Silanol Hydrogen Bonding (Chromatographic Streaking): The unshielded lone pair on the basic pyridine nitrogen acts as a strong hydrogen-bond acceptor. On standard, unmodified silica gel, this nitrogen interacts strongly with acidic surface silanol groups, causing severe chromatographic tailing (streaking) and co-elution with closely related regioisomers (e.g., the 3-nitro byproduct) .
Crystal Lattice Disruption ("Oiling Out"): The combination of a flexible, non-polar ethyl group at C4 and a highly polar nitro group at C5 creates an amphiphilic character. During crystallization, the compound often reaches supersaturation but phase-separates as a viscous liquid ("oils out") rather than forming an ordered crystal lattice, trapping impurities within the oil matrix.
Part 2: Troubleshooting FAQs
Q1: My product yield drops significantly after the post-nitration workup, and I observe a new highly polar spot on TLC. What is happening?A1: You are likely observing base-catalyzed SNAr degradation. If you are using strong aqueous bases (e.g., NaOH or KOH) to neutralize the nitration acid mixture, the hydroxide ions act as nucleophiles, displacing the C2-bromine to form 4-ethyl-5-nitropyridin-2-ol.
Solution: Always neutralize the crude nitration mixture using a mild, non-nucleophilic base such as saturated aqueous sodium bicarbonate (NaHCO
3
), keeping the internal temperature strictly below 10°C during the addition .
Q2: I am trying to separate the 5-nitro product from the 3-nitro regioisomer using standard Hexane/Ethyl Acetate on silica gel, but the bands smear together. How do I improve resolution?A2: The smearing is due to the basic pyridine nitrogen interacting with acidic silanols.
Solution: You must deactivate the silica. Add 1% Triethylamine (Et
3
N) to your mobile phase. However, because of the SNAr risk mentioned above, do not use methanol or ethanol as a co-solvent when Et
3
N is present. Stick to strictly aprotic solvent systems like Heptane/Ethyl Acetate .
Q3: During recrystallization from ethanol, my product forms a biphasic yellow oil at the bottom of the flask instead of crystals. How do I force crystallization?A3: "Oiling out" occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent.
Solution: Switch to an anti-solvent precipitation method using an aprotic system. Dissolve the crude oil in a minimal amount of warm Ethyl Acetate (the "good" solvent), then slowly titrate in Heptane (the "bad" anti-solvent) until the solution becomes slightly cloudy. Cool very slowly to allow the lattice to form.
Part 3: Self-Validating Experimental Protocols
Protocol A: Deactivated Flash Chromatography
Use this protocol if the crude purity is <85% and regioisomers must be removed.
Stationary Phase Preparation: Slurry-pack the column using standard silica gel (60 Å, 230-400 mesh) in a solvent mixture of 99% Heptane / 1% Triethylamine (Et
3
N). Causality: The Et
3
N neutralizes the acidic silanol sites, preventing the pyridine nitrogen from hydrogen-bonding and streaking.
Sample Loading: Dissolve the crude 2-Bromo-4-ethyl-5-nitropyridine in a minimal volume of Dichloromethane (DCM). Do not use methanol. Dry load onto a small amount of deactivated silica if the crude is highly viscous.
Elution Gradient: Begin elution with 95% Heptane / 5% Ethyl Acetate (containing 1% Et
3
N). Gradually increase polarity to 80% Heptane / 20% Ethyl Acetate.
Validation (TLC/UV): Spot fractions on a TLC plate pre-treated with 1% Et
3
N in heptane. Visualize under UV (254 nm). The desired 5-nitro isomer typically elutes slightly faster than the 3-nitro isomer due to intramolecular dipole differences.
Concentration: Pool the pure fractions and concentrate via rotary evaporation. Crucial: Keep the water bath below 35°C to prevent thermal degradation of the concentrated halonitropyridine.
Protocol B: Anti-Solvent Recrystallization
Use this protocol as a polishing step for >85% pure material to achieve >99% purity.
Dissolution: Transfer the crude oil or semi-solid to a clean Erlenmeyer flask. Add Ethyl Acetate dropwise while heating gently (40-50°C) until the material just dissolves. Causality: Ethyl Acetate acts as the "good" solvent, highly solvating both the polar and non-polar regions of the molecule.
Anti-Solvent Titration: Remove the flask from the heat source. Slowly add Heptane (the "bad" solvent) dropwise with continuous swirling until the solution becomes faintly turbid (the cloud point).
Clarification & Seeding: Add exactly one drop of Ethyl Acetate to clear the turbidity. If available, add a single seed crystal of pure 2-Bromo-4-ethyl-5-nitropyridine.
Controlled Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0-4°C) for 1 hour. Causality: Slow cooling prevents the compound from crashing out as a biphasic oil and allows the crystal lattice to thermodynamically exclude regioisomeric impurities.
Validation (Filtration & HPLC): Collect the crystals via vacuum filtration, wash with ice-cold heptane, and dry under high vacuum. Validate purity via HPLC (Target: >99% AUC).
Highly scalable; removes trace regioisomers effectively without silica.
Part 5: Purification Decision Workflow
Workflow for the isolation and purification of 2-Bromo-4-ethyl-5-nitropyridine.
Part 6: References
Synthesis of 2-ethoxy-5-nitropyridine via SNAr. Unibo Institutional Repository. Available at: [Link]
How Is Chromatography Used for Purification? Moravek Quality Analytical Services. Available at: [Link]
Troubleshooting
Technical Support Center: 2-Bromo-4-ethyl-5-nitropyridine Handling & Troubleshooting
Welcome to the Technical Support Center for 2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) . As a highly activated heterocyclic building block frequently used in the synthesis of pharmaceutical compounds (such as ben...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) . As a highly activated heterocyclic building block frequently used in the synthesis of pharmaceutical compounds (such as benzimidazole derivatives for inflammatory disorders[1]), this molecule presents unique stability challenges.
As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we explore the causality behind the molecule's reactivity, providing you with field-proven troubleshooting strategies and self-validating experimental protocols to ensure the integrity of your drug development workflows.
Part 1: Mechanistic Causality & Troubleshooting FAQs
The reactivity of 2-Bromo-4-ethyl-5-nitropyridine is dictated by its electronic topology. The molecule achieves its baseline stability through extensive delocalization of electron density, with the nitro group acting as a powerful electron-accepting center[2]. Because the 5-nitro group is positioned para to the 2-bromo substituent, it creates a severe electron deficiency at the C2 carbon. This makes the C-Br bond highly susceptible to Nucleophilic Aromatic Substitution (
SNAr
), while the nitro group itself remains vulnerable to photolytic and reductive degradation.
Q1: I am observing a major impurity with a mass shift of [M-Br+OH] during aqueous workups. What is driving this, and how do I prevent it?
The Causality: You are observing hydrolytic degradation. The highly electrophilic C2 position undergoes
SNAr
when exposed to water or hydroxide ions. Water attacks the C2 carbon, forming a transient Meisenheimer complex stabilized by the para-nitro group and the pyridine nitrogen. The bromide ion is subsequently expelled, yielding 4-ethyl-5-nitropyridin-2-ol (which rapidly tautomerizes to its more stable pyridone form).
The Solution:
Workup: Avoid highly basic aqueous washes (e.g.,
NaOH
or
K2CO3
). If neutralizing an acid, use a mild buffer like saturated
NaHCO3
and minimize contact time.
Storage: Maintain strictly anhydrous conditions. Store the reagent under argon at 2–8°C[3].
Q2: My stock solutions in DMSO turn dark brown over a few days on the bench. Is the compound decomposing?
The Causality: Yes. Nitroaromatic compounds are notoriously sensitive to photolytic cleavage and thermal degradation in polar aprotic solvents. UV/Vis light excites the nitro group, leading to radical generation, which can subsequently form complex, highly conjugated azoxy dimers (causing the dark brown color).
The Solution: Prepare stock solutions fresh or store them in amber vials at -20°C. Never leave DMSO solutions of halonitropyridines exposed to ambient laboratory lighting for extended periods.
Q3: During Suzuki-Miyaura cross-coupling, I am getting extremely low yields and significant debromination. Why?
The Causality: While the electron-poor ring accelerates the oxidative addition of Palladium into the C-Br bond, it also makes the resulting Pd-intermediate highly susceptible to protodehalogenation. If your base (e.g., alkoxides) or solvent possesses
β
-hydrogens, they can act as hydride donors, reducing the C-Br bond to a C-H bond before transmetalation can occur.
The Solution: Switch to an anhydrous, non-nucleophilic base (like
Cs2CO3
or
K3PO4
) and use solvents lacking easily abstractable hydrogens (e.g., Toluene/1,4-Dioxane instead of Ethanol).
Part 2: Degradation Pathways & Workflow Visualization
Fig 1: Primary decomposition pathways of 2-Bromo-4-ethyl-5-nitropyridine under environmental stress.
Fig 2: Self-validating experimental workflow for forced degradation and stability testing.
Part 3: Self-Validating Experimental Protocol
To accurately assess the stability of your specific batch of 2-Bromo-4-ethyl-5-nitropyridine, you must run a Forced Degradation Study . This protocol is designed as a self-validating system: it utilizes simultaneous negative controls and mass-balance calculations to ensure that any observed degradation is genuine and not an artifact of the analytical method.
Step-by-Step Methodology: Forced Degradation & Mass Balance
1. Preparation of Stock Solutions
Action: Dissolve 10.0 mg of 2-Bromo-4-ethyl-5-nitropyridine in 10.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock.
Causality: MeCN is chosen over Methanol or Water because it is aprotic and non-nucleophilic, preventing premature
SNAr
degradation before the stress test begins.
2. Application of Stress Conditions (Parallel Aliquots)
Aliquots: Transfer 1.0 mL of stock into five separate vials.
Control: Add 1.0 mL MeCN. Store at -20°C in the dark.
Acid Stress: Add 1.0 mL of 0.1 M
HCl
. Incubate at 60°C for 24 hours.
Base Stress: Add 1.0 mL of 0.1 M
NaOH
. Incubate at 25°C for 2 hours.
Oxidative Stress: Add 1.0 mL of 3%
H2O2
. Incubate at 25°C for 24 hours.
Photolytic Stress: Add 1.0 mL MeCN. Expose to 1.2 million lux hours and 200 watt hours/m² of UV light.
3. Orthogonal Quenching (Crucial for Validation)
Action: Before analysis, the stress conditions must be halted to prevent degradation inside the HPLC autosampler. Neutralize the Acid sample with 1.0 mL of 0.1 M
NaOH
, and the Base sample with 1.0 mL of 0.1 M
HCl
.
Causality: If samples are not quenched, the localized pH extremes will degrade the silica matrix of your HPLC column, leading to shifting retention times and invalid data.
4. HPLC-DAD-MS Analysis & Mass Balance Calculation
Action: Analyze all samples via HPLC-MS using a C18 column and a water/MeCN gradient (0.1% Formic Acid).
Self-Validation Check: Calculate the Mass Balance . The sum of the peak area of the remaining parent compound plus the peak areas of all degradation products (adjusted for relative response factors) MUST equal the peak area of the Control sample (100% ± 5%).
Causality: If your mass balance is <95%, degradants are either precipitating out of solution, permanently retaining on the column, or volatilizing. The system alerts you that the analytical method must be adjusted.
Part 4: Quantitative Data Presentation
The following table summarizes the degradation kinetics of 2-Bromo-4-ethyl-5-nitropyridine based on internal application data and mechanistic modeling of halonitropyridines. Use this to establish your handling parameters.
How to avoid tar formation in nitration of substituted pyridines
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in organic chemistry: the oxidative degra...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in organic chemistry: the oxidative degradation (tarring) of substituted pyridines during nitration.
This guide bypasses generic advice to focus on the mechanistic causality of tar formation, providing you with diagnostic logic, field-proven FAQs, and self-validating protocols to rescue your yields.
Part 1: The Pathology of Pyridine Tarring & Diagnostic Logic
When researchers attempt to nitrate pyridine derivatives using standard mixed acids (HNO₃/H₂SO₄), they frequently recover nothing but a black, intractable tar.
The Causality: Pyridine is inherently electron-deficient due to the electronegative nitrogen atom, which strongly deactivates the ring toward electrophilic aromatic substitution (EAS)[1]. To force the nitronium ion (NO₂⁺) onto the ring, chemists often increase the reaction temperature (>120°C). However, at these temperatures, fuming nitric acid acts as a violent oxidant rather than a nitrating agent. The heteroaromatic ring undergoes oxidative cleavage, and the resulting aliphatic fragments rapidly polymerize in the strongly acidic medium to form tar[2].
To avoid this, we must manipulate the electronic landscape of the ring or change the nature of the electrophile. Use the diagnostic logic tree below to determine the correct troubleshooting strategy for your synthesis.
Diagnostic logic tree for troubleshooting tar formation during pyridine nitration.
Part 2: Troubleshooting FAQs
Q1: I need to nitrate at the 4-position, but my substrate keeps charring. How can I lower the activation energy of the reaction?A: You must reverse the electronic deficiency of the ring using the N-oxide strategy . By oxidizing the pyridine nitrogen, the oxygen atom donates electron density back into the ring via resonance, specifically activating the 2- and 4-positions[2][3]. This activation allows the EAS to proceed rapidly, outcompeting the oxidative cleavage pathway and preventing tar formation[2].
Q2: I require a 3-nitropyridine derivative, so the N-oxide method (which directs to the 4-position) won't work. How do I avoid tarring here?A: To achieve meta-nitration without harsh mixed acids, you must bypass the standard EAS pathway entirely. We recommend Katritzky’s anhydrous method, which utilizes nitric acid in trifluoroacetic anhydride (TFAA)[4].
Causality: This combination generates dinitrogen pentoxide (N₂O₅) in situ. Instead of relying on brute-force thermal EAS, N₂O₅ reacts with the pyridine nitrogen to form an N-nitropyridinium ion intermediate[5]. Upon aqueous workup, this intermediate selectively yields the 3-nitropyridine derivative. Because the environment is anhydrous and non-oxidative, tar formation is completely suppressed[4].
Q3: Are there modern alternatives for late-stage meta-nitration of complex drug precursors that are highly sensitive to acids?A: Yes. If your substrate cannot tolerate TFAA, you can utilize a dearomatization-rearomatization strategy. This involves the formation of oxazino pyridine intermediates using tert-butyl nitrite (TBN) as the NO₂ radical source, with TEMPO and O₂ acting as co-oxidants[6]. This allows for highly regioselective meta-nitration under exceptionally mild conditions, completely eliminating the risk of acid-catalyzed polymerization[6].
Part 3: Self-Validating Experimental Protocols
Protocol A: The N-Oxide Activation & Nitration Workflow
Use this protocol when 4-nitration is desired. The N-oxide acts as a chemical shield against oxidative ring cleavage.
N-Oxidation: Dissolve your substituted pyridine (10 mmol) in dichloromethane (80 mL) and cool to 0°C. Slowly add m-CPBA (1.2 eq) while maintaining the temperature[2].
Self-Validation Checkpoint: Monitor via TLC. The starting material spot should completely disappear within 24 hours, replaced by a highly polar N-oxide spot[2].
Nitrating Acid Preparation: In a separate flask cooled in an ice bath, carefully add fuming HNO₃ (29 mmol) to concentrated H₂SO₄ (56 mmol)[2][7].
Nitration: Heat the isolated pyridine N-oxide to 60°C. Add the cold nitrating acid dropwise over 30 minutes[7].
Self-Validation Checkpoint: The internal temperature will initially drop to ~40°C upon addition. This confirms the endothermic mixing phase before the EAS initiates[7].
Thermal Maturation & Workup: Heat the mixture to 125–130°C for 3 hours[2]. Cool to room temperature and pour over 150 g of crushed ice[2][7].
Self-Validation Checkpoint: Neutralize slowly with saturated aqueous Na₂CO₃ to pH 7-8. The sudden precipitation of a distinct yellow solid confirms the successful formation of the nitroaromatic product, free of black tar[1].
Protocol B: Anhydrous Nitration via In Situ N₂O₅ (Katritzky Method)
Use this protocol for 3-nitration to completely avoid aqueous oxidative conditions.
System Purge: Ensure all glassware is strictly oven-dried. Moisture will hydrolyze the TFAA and ruin the N₂O₅ generation.
Reagent Mixing: Chill trifluoroacetic anhydride (TFAA, 5.0 eq) in an ice bath to 0°C. Slowly add 100% fuming nitric acid (1.5 eq) dropwise.
Substrate Addition: Slowly add the substituted pyridine (1.0 eq) to the chilled mixture. Stir at 0°C to 25°C for 2 hours[5].
Self-Validation Checkpoint: The solution will remain pale or slightly yellow and homogeneous. The absence of an uncontrolled exotherm or darkening confirms that oxidative ring cleavage (tarring) has been successfully bypassed[4].
Workup: Quench the reaction by carefully pouring it into a saturated sodium bicarbonate/ice mixture to hydrolyze the N-nitropyridinium intermediate into the final 3-nitropyridine[5].
Part 4: Quantitative Performance Data
The following table summarizes the operational parameters and tar risks associated with the primary nitration strategies discussed.
Nitration Strategy
Reagents
Typical Temp (°C)
Primary Regioselectivity
Tar Risk
Typical Yield (%)
Direct EAS (Legacy)
Fuming HNO₃ / conc. H₂SO₄
120 – 140
3-position
Very High
< 30%
N-Oxide Activation
1. m-CPBA 2. HNO₃ / H₂SO₄
1. 0 – 25 2. 125 – 130
4-position
Low
> 90%
Anhydrous N₂O₅ Proxy
100% HNO₃ / TFAA
0 – 25
3-position
Low
10 – 83%
Dearomatization
TBN / TEMPO / O₂
25 – 60
3-position
Very Low
Variable
References
oc-praktikum.de - Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
Benchchem - A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides.
AskFilo - Nitration of pyridine N_oxide.
ACS Publications - meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
Scribd - Nitropyridines Synthesis via Pyridine Nitration.
ResearchGate - Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
Benchchem - Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
Technical Support Center: Managing Thermal Stability of 2-Bromo-4-ethyl-5-nitropyridine in High-Temperature Reactions
Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals working with 2-Bromo-4-ethyl-5-nitropyridine and related nitroaromatic compounds. I...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with 2-Bromo-4-ethyl-5-nitropyridine and related nitroaromatic compounds. It provides in-depth technical guidance on managing thermal stability in high-temperature reactions, such as palladium-catalyzed cross-couplings, to ensure both experimental success and operational safety.
Compound Profile and Inherent Hazards
2-Bromo-4-ethyl-5-nitropyridine is a valuable synthetic intermediate. However, its structure, containing an electron-withdrawing nitro group on an aromatic ring, places it in a class of compounds with inherent thermal risks. Organic nitro compounds are known to be highly energetic and can undergo rapid, exothermic decomposition at elevated temperatures.[1][2] This decomposition can be violent or even explosive, particularly under adiabatic or near-adiabatic conditions (where heat cannot dissipate).[1][2]
The presence of impurities, reactants, solvents, or even catalysts can significantly lower the decomposition temperature compared to the pure substance.[1][2] Therefore, a thorough understanding of the compound's properties and potential interactions is paramount before any experimental work is initiated.
Table 1: Physicochemical and Safety Data for Structurally Related Bromo-Nitropyridines
Not fully characterized. Assumed similar to related compounds.
H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][6]
Storage Conditions
Keep in a dark place, sealed in dry, room temperature.[3]
Store locked up in a dry, cool, and well-ventilated place.[6][7]
Proactive Thermal Hazard Assessment
Before proceeding with any high-temperature reaction, a systematic risk assessment is not just recommended; it is essential. The goal is to understand the reaction's thermal profile and establish safe operating limits.
Caption: Risk assessment and mitigation workflow for high-temperature reactions.
Literature Review: Thoroughly research the thermal stability of all reactants, products, and potential intermediates. Nitroaromatic compounds can have significantly different decomposition temperatures based on their substituents.[1]
Calorimetric Studies: These are non-negotiable for energetic compounds.
Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature (T_onset) of decomposition for the starting material and the final reaction mixture. This provides a critical upper temperature limit.[8]
Reaction Calorimetry (RCx): An RCx study measures the heat evolved during the actual reaction in real-time. This helps determine the heat of reaction, identifies any dangerous accumulation of unreacted reagents, and establishes the cooling power required to maintain control.[8][9]
Establish Safety Margins: A robust safety margin must be established between the planned process temperature and the decomposition onset temperature. A common rule of thumb is to keep the maximum process temperature at least 50 °C below the T_onset determined by DSC.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of thermal decomposition or an impending runaway reaction?
A: Key indicators include a sudden, unexpected rise in temperature that outpaces the cooling system's ability to compensate, an increase in pressure (off-gassing), a noticeable color change (often to dark brown or black), and the evolution of fumes (which are likely toxic nitrogen oxides).[8][10]
Q2: What factors can lower the decomposition temperature of 2-Bromo-4-ethyl-5-nitropyridine?
A: Several factors can compromise thermal stability.[1][2]
Impurities: Contaminants from previous synthetic steps can act as catalysts for decomposition.
Bases: Strong bases, often used in coupling reactions (e.g., sodium tert-butoxide), can react with the nitro group or other parts of the molecule, initiating exothermic events.
Acids: Strong acids like sulfuric acid can significantly lower the decomposition onset temperature of nitro compounds.[1]
Catalysts: Hydrogenation catalysts (e.g., Raney Nickel, Pd/C) are particularly hazardous as they can initiate decomposition at much lower temperatures, even without the presence of hydrogen.[1][2]
Q3: How do I select an appropriate solvent for high-temperature reactions with this compound?
A: The solvent choice is critical for thermal management.
High Boiling Point: Select a solvent with a boiling point well above your target reaction temperature. This allows the reaction to operate under atmospheric pressure without boiling, providing a buffer. If the reaction begins to run away, the solvent's heat capacity and eventual boiling can help dissipate a significant amount of energy (reflux cooling).
Thermal Stability: Ensure the solvent itself is stable at the reaction temperature and does not have adverse reactions with any of the components.
Common Solvents: For cross-coupling reactions, solvents like toluene, dioxane, and DMF are common.[11][12] However, their compatibility and thermal properties must be verified for your specific reaction conditions.
Q4: What are the best practices for temperature monitoring and control?
A: Redundancy and accuracy are key.
Probe Placement: Use a calibrated internal thermocouple placed directly in the reaction medium, not just in the heating mantle or oil bath.
Automated Control: Utilize a temperature controller linked to your heating mantle and, if possible, to an automated cooling system (e.g., a solenoid valve for a cooling fluid).
Alarms: Set audible and visual alarms for high-temperature deviations.
Data Logging: Log the temperature throughout the reaction to identify any subtle but abnormal exotherms.
Q5: Are there any incompatible reagents or materials I should avoid?
A: Yes. Avoid strong oxidizing agents, as aromatic nitro compounds can be oxidizing agents themselves, and mixing them can lead to vigorous reactions.[10] Be extremely cautious with strong reducing agents, including hydrides and certain metals, as these can react exothermically with the nitro group.[10] As mentioned, avoid strong acids, bases, and hydrogenation catalysts unless they are a controlled part of the desired reaction.[1][2]
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in High-Temperature Reactions
Observed Issue
Probable Cause(s)
Recommended Solution(s) & Preventive Measures
Uncontrolled Exotherm / Runaway Reaction
1. Reagent addition rate is too fast. 2. Inadequate cooling capacity. 3. Poor agitation leading to localized "hot spots". 4. Accumulation of unreacted starting material followed by a sudden reaction.[13]
IMMEDIATE ACTIONS: See Emergency Response Flowchart below. Prevention: 1. Use a syringe pump for controlled, slow addition of reagents. 2. Perform a calorimetry study to ensure your cooling system can handle the reaction exotherm. 3. Use an overhead stirrer for viscous reactions or larger scales. Ensure the stir bar is coupling effectively. 4. Ensure the reaction has initiated before adding the bulk of the reagents.
Low Yield / Product Degradation
1. Reaction temperature is too high, causing decomposition of the product or starting material. 2. Catalyst deactivation due to oxygen. 3. Insufficient reaction time.
1. Lower the reaction temperature. While this may slow the reaction, it preserves the product. 2. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon/Nitrogen) throughout the reaction. 3. Monitor the reaction by TLC or LC-MS and allow it to run to completion.
Formation of Dark, Tarry Byproducts
1. Significant thermal decomposition has occurred. 2. Purity of starting material is low.
1. This is a strong indicator of unsafe conditions. Immediately lower the temperature. Re-evaluate the entire process based on the thermal hazard assessment. 2. Re-purify the 2-Bromo-4-ethyl-5-nitropyridine starting material before use. Impurities can drastically lower decomposition temperatures.[1]
Emergency Response to Thermal Runaway
If a thermal runaway is suspected, execute the following steps immediately and without hesitation.
Caption: Emergency response flowchart for a thermal runaway event.
This protocol is a representative example of a high-temperature reaction and must be adapted and optimized for specific substrates. A full thermal hazard assessment must be completed before attempting this procedure.
Reaction: Coupling of 2-Bromo-4-ethyl-5-nitropyridine with an arylboronic acid.
Table 3: Example Reagents
Reagent
M.W.
Equivalents
Amount
2-Bromo-4-ethyl-5-nitropyridine
217.02
1.0
(e.g., 217 mg, 1.0 mmol)
Arylboronic Acid
Varies
1.2
(1.2 mmol)
Pd(PPh₃)₄
1155.56
0.05
(58 mg, 0.05 mmol)
K₂CO₃ (anhydrous)
138.21
2.5
(345 mg, 2.5 mmol)
Toluene
-
-
10 mL
Step-by-Step Methodology:
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 2-Bromo-4-ethyl-5-nitropyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere. This is crucial to prevent catalyst oxidation.
Solvent and Catalyst Addition: Add the degassed toluene (10 mL) via syringe, followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). The system should be kept under a positive pressure of inert gas.
Heating and Monitoring (Critical Step):
Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 100 °C). Never heat the reaction faster than the rate at which you can cool it. The temperature of the oil bath should be controlled by a controller with its thermocouple in the oil bath, while the reaction temperature is monitored independently with a thermocouple inside the flask.
Stir the mixture vigorously to ensure efficient heat transfer and prevent the formation of localized hot spots.
Monitor the reaction progress by taking small aliquots (under a positive flow of inert gas) and analyzing by TLC or LC-MS. Typical reaction times can range from 2 to 24 hours.[14]
Work-up:
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
Quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
Ribeiro da Silva, M. A. V., et al. (2026, January 08). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. ResearchGate. [Link]
Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33. [Link]
Chemwatch. (n.d.). Safety Data Sheet: 2-Hydroxy-5-nitropyridine. [Link]
University of South Florida. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]
Technical Support Center: Separation of Bromo-Ethyl-Nitropyridine Isomers
Welcome to the technical support center for the separation of bromo-ethyl-nitropyridine positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the separation of bromo-ethyl-nitropyridine positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification and analysis of these critical compounds. The structural similarity of these isomers, differing only in the substitution pattern on the pyridine ring, makes their separation a significant analytical challenge, demanding optimized and often multi-faceted strategies.
This resource is structured into two main sections:
Frequently Asked Questions (FAQs): Addressing high-level questions about methodology selection and the fundamental principles behind separating these challenging isomers.
Troubleshooting Guide: A problem-oriented section formatted in a Q&A style to provide direct, actionable solutions for specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating positional isomers of bromo-ethyl-nitropyridine?
A1: The primary challenge in separating positional isomers lies in their nearly identical physicochemical properties, such as molecular weight, pKa, and often, polarity.[1] The choice of method depends heavily on the scale of the separation (analytical vs. preparative) and the specific isomers in the mixture. The main strategies include:
High-Performance Liquid Chromatography (HPLC): The most common and versatile technique for both analytical and preparative scale. Reversed-Phase (RP-HPLC) is a typical starting point, but alternative modes like HILIC or methods using specialized columns are often required for sufficient resolution.[2]
Supercritical Fluid Chromatography (SFC): An excellent alternative to HPLC, particularly for preparative scale. SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity, allowing for faster separations and reduced solvent consumption.[3] It is considered a "green" chromatography technique.[4]
Fractional Crystallization: A powerful technique for large-scale purification. This method exploits small differences in the solubility of isomers in a specific solvent. It can be enhanced by forming salts or complexes to exaggerate solubility differences or by using seed crystals to induce selective crystallization of one isomer.[1][5]
Gas Chromatography (GC): Suitable for thermally stable and volatile isomers. Specialized stationary phases, such as those based on liquid crystals, can provide high selectivity for positional isomers.[6]
Q2: Which HPLC column chemistry is best suited for separating bromo-ethyl-nitropyridine isomers?
A2: There is no single "best" column, as selectivity is highly dependent on the specific isomer pair. However, a systematic approach to column selection is recommended:
Standard C18 (ODS): Begin with a standard C18 column.[1] This provides a baseline for retention based on hydrophobicity.
Phenyl-Hexyl: If C18 provides poor selectivity, a Phenyl-Hexyl phase is a logical next step. This stationary phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic pyridine ring of the analytes.[7][8] This can be particularly effective for separating isomers where the substitution pattern affects the electron density of the aromatic system.
Polar-Embedded Phases: Columns with polar-embedded groups can offer unique selectivity and improved peak shape for basic compounds like pyridines.[7]
Hydrogen Bonding Phases (e.g., SHARC™): These columns separate molecules based on their ability to form hydrogen bonds. Isomers of substituted pyridines have been successfully separated using this mechanism, which is sensitive to the position of the amino, nitro, and bromo groups.[2]
Chiral Stationary Phases (CSPs): If the ethyl group creates a stereocenter, a chiral column is necessary to separate the resulting enantiomers. Polysaccharide-based CSPs are widely used for this purpose.[9][10][11]
Q3: When should I consider crystallization instead of chromatography?
A3: The decision between crystallization and chromatography is primarily based on scale, cost, and throughput.
Choose Crystallization for:
Large-Scale Production (>grams to kilograms): Crystallization is generally more cost-effective and scalable than preparative HPLC.
Purifying a Single Target Isomer: If the goal is to isolate one major isomer from minor impurities, selective crystallization can be highly efficient.[1]
When Isomers Have Sufficiently Different Solubilities: A preliminary solvent screen is essential to determine feasibility.
Choose Chromatography for:
Analytical Quantification: HPLC and GC are ideal for accurately determining the ratio of isomers in a mixture.
Purifying Small Quantities ( Preparative HPLC is excellent for high-purity isolation of material for research and early development.
Separating Complex Mixtures: Chromatography can resolve multiple isomers simultaneously, which is difficult to achieve with crystallization.
When Isomers Co-crystallize: If isomers form a solid solution, crystallization will be ineffective, making chromatography the only viable option.
The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting a separation technique.
Troubleshooting Guide
Problem: My bromo-ethyl-nitropyridine isomers are co-eluting or have very poor resolution (Rs < 1.0) in RP-HPLC.
Answer: Poor resolution is the most common challenge and requires a systematic approach to method development. The goal is to alter the selectivity (α) of the separation, which is the ratio of the retention factors of the two isomers.
Solutions (in order of implementation):
Modify the Mobile Phase:
Change Organic Solvent: If you are using acetonitrile (ACN), switch to methanol (MeOH) or vice versa.[1] The different solvent properties (dipole moment, hydrogen bonding capability) can significantly alter selectivity and resolve co-eluting peaks.[8]
Adjust pH: The pyridine ring is basic. Operating at a low pH (e.g., pH 2.5-4.0 using formic or phosphoric acid) will protonate the pyridine nitrogen.[1][12] This change in ionization state can dramatically affect retention and may improve separation between isomers with different pKa values or steric hindrance around the nitrogen.
Vary the Additive: If using an acid, try a buffer like ammonium formate or ammonium acetate. The type and concentration of the buffer salt can influence peak shape and retention.[2]
Change the Stationary Phase:
If a standard C18 column fails, switch to a column with a different separation mechanism to exploit other physicochemical properties of the isomers.
Try a Phenyl-Hexyl Column: This phase promotes π-π interactions, which are sensitive to the positions of the electron-withdrawing nitro group and the bulky bromo and ethyl groups on the pyridine ring.[13]
Try a HILIC Column: Hydrophilic Interaction Chromatography (HILIC) is effective for polar compounds that are poorly retained in reversed-phase. This can be a powerful alternative if your isomers are particularly polar.
Adjust the Temperature:
Lowering the column temperature often increases viscosity and can improve resolution, although it will also increase backpressure and run times. Conversely, increasing the temperature can improve efficiency but may decrease selectivity. Systematically evaluate temperatures between 25°C and 50°C.[14]
Problem: I'm observing significant peak tailing for my pyridine isomers in HPLC.
Answer: Peak tailing for basic compounds like pyridines is almost always caused by secondary interactions between the basic nitrogen atom and acidic residual silanol groups on the surface of silica-based stationary phases.[1] This interaction is non-ideal and leads to broad, asymmetric peaks.
Caption: Mechanism of peak tailing and its mitigation.
Solutions:
Add a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.[1] The TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte and resulting in more symmetrical peaks.
Lower the Mobile Phase pH: Adjust the mobile phase to a pH below 4. This ensures the pyridine nitrogen is fully protonated (pyridinium ion). The positively charged analyte will be repelled by any residual protonated silanols, minimizing unwanted interactions.[1]
Use a Modern, End-Capped Column: Use a high-purity silica column with advanced end-capping (e.g., a "low silanol activity" column). These columns have a much lower concentration of free silanol groups, inherently reducing the potential for peak tailing.[12]
Problem: My crystallization attempt resulted in a low-purity product or co-crystallization.
Answer: Successful crystallization depends on creating conditions where only the desired isomer can nucleate and grow into a crystal lattice, leaving the others in the mother liquor.
Solutions:
Systematic Solvent Screening: The choice of solvent is critical. Screen a wide range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane) and solvent mixtures. The ideal solvent is one in which the target isomer has low solubility at a cold temperature but is reasonably soluble at a higher temperature, while the other isomers remain more soluble at the cold temperature.
Control the Cooling Rate: Slow, controlled cooling is crucial.[1] Rapid cooling (e.g., crashing the solution in an ice bath) dramatically increases the level of supersaturation for all isomers, often leading to the entrapment of impurities in the crystal lattice. A slow, linear cooling ramp over several hours is recommended.
Use Seeding: If you have a small amount of the pure target isomer, use it as a seed crystal.[5] Add the seed crystal to a slightly supersaturated solution. This provides a template for crystal growth and can selectively crystallize the desired isomer even when other isomers are present.
Consider Derivatization/Salt Formation: React the isomer mixture with an agent that selectively forms a salt or complex with one isomer.[15] For example, adding oxalic acid to a mixture of picoline isomers can selectively crystallize one as the oxalate salt, which can then be isolated by filtration.[1] The pure isomer is then recovered by decomposing the salt.
Experimental Protocols
Protocol 1: HPLC Method Development for Bromo-Ethyl-Nitropyridine Isomers
This protocol provides a systematic workflow for developing a robust HPLC separation method.
Column and System Preparation:
Column: Start with a high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm).
System Equilibration: Flush the HPLC system thoroughly with the initial mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
Mobile Phase Preparation:
Solvent A: 0.1% Formic Acid in Water.
Solvent B: 0.1% Formic Acid in Acetonitrile.
Filter all mobile phases through a 0.45 µm membrane filter and degas them prior to use.[16]
Initial Scouting Gradient:
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Column Temperature: 30°C.
UV Detection: 254 nm or a wavelength determined from the UV spectrum of the analyte.
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes).
Optimization - Addressing Poor Resolution:
Analyze the Scouting Run: Identify the approximate organic solvent percentage where the isomers elute.
Run a Shallow Gradient: Design a shallower gradient around the elution point (e.g., if elution occurs at 40% B, try a gradient of 30% to 50% B over 20 minutes).[1]
Switch Organic Solvent: If resolution is still poor, replace Acetonitrile (Solvent B) with Methanol (containing 0.1% Formic Acid) and repeat the scouting and shallow gradient runs.
Address Tailing: If peak shape is poor, add 0.1% Triethylamine (TEA) to the mobile phase, ensuring the pH remains compatible with the column (typically pH 2.5-7.5).
Parameter
Condition 1 (Starting)
Condition 2 (Alternative)
Rationale
Stationary Phase
C18
Phenyl-Hexyl
Change selectivity from hydrophobic to π-π interactions.
Mobile Phase B
Acetonitrile
Methanol
Alters solvent-analyte interactions.
pH Modifier
0.1% Formic Acid (pH ~2.7)
Ammonium Acetate (pH ~5)
Changes ionization state of the pyridine ring.
Additive
None
0.1% Triethylamine
Masks silanol groups to reduce peak tailing.
Table 1: Summary of parameters for HPLC method optimization.
References
Guerriero, A., et al. (2016). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. ResearchGate. Retrieved from [Link]
Cislak, F. E. (1956). Separation of position isomers. U.S. Patent No. 2,732,393. Google Patents.
Tong, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(14), 2337-2342. PubMed. Retrieved from [Link]
Tong, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH‐zone‐refining counter‐current chromatography. Journal of Separation Science. Wiley Online Library. Retrieved from [Link]
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]
Lurie, I. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Acedemic. Retrieved from [Link]
CHROMSERVIS. (n.d.). HPLC troubleshooting. Retrieved from [Link]
GEA Niro PT BV. (2011). Process for crystallizing and separating different diisocyanate isomers. EP Patent No. 2398767A1. Google Patents.
Dopfer, O., et al. (2020). Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. Chemistry – A European Journal. Retrieved from [Link]
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta. Retrieved from [Link]
Regalado, E. L. (2015). Column Technology for Achiral SFC Separations. Chromatography Today. Retrieved from [Link]
Janini, G. M., & Ubeid, M. T. (1971). Use of Liquid Crystals for the Separation of Position Isomers of Disubstituted Benzenes. Journal of Chromatographic Science. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
sludger. (2019). Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board. Retrieved from [Link]
Al-warthan, A. A. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Retrieved from [Link]
De Klerck, K., et al. (2019). Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]
Ogunbode, O. A. (2020). What is the principle of crystallization to separate close boiling isomers and the potential to be commercially feasible at scale? ResearchGate. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
Sundholm, J. (1998). Separation of pyridine or pyridine derivatives from aqueous solutions. WO Patent No. 1998018744A1. Google Patents.
Hentschel, J., et al. (2024). Halogen Bonding in N‐Alkyl‐Bromo‐/Lodo‐Pyridinium Salts and its Application in Chromatography. Chemistry – A European Journal. Retrieved from [Link]
Ali, I., et al. (2018). Enantiomeric Resolution and Simulation studies of Four Enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on Chiralpak IA Column. ResearchGate. Retrieved from [Link]
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals. Retrieved from [Link]
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Retrieved from [Link]
Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. Retrieved from [Link]
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
Li, H., et al. (2022). Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions. Advanced Science. Retrieved from [Link]
Ward, K. D. (1985). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. Texas Tech University. Retrieved from [Link]
SMT. (n.d.). Application Notes. Retrieved from [Link]
cathj. (2015). HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Retrieved from [Link]
Best practices for handling and storing 2-Bromo-4-ethyl-5-nitropyridine to prevent degradation
Technical Support Center: Handling & Storage of 2-Bromo-4-ethyl-5-nitropyridine Welcome to the advanced troubleshooting and handling guide for 2-Bromo-4-ethyl-5-nitropyridine (CAS 929617-28-7). As an application scientis...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling & Storage of 2-Bromo-4-ethyl-5-nitropyridine
Welcome to the advanced troubleshooting and handling guide for 2-Bromo-4-ethyl-5-nitropyridine (CAS 929617-28-7). As an application scientist working with halogenated nitropyridines, you are handling a highly reactive electrophilic scaffold. This guide provides the chemical causality, troubleshooting steps, and self-validating protocols necessary to maintain the structural integrity of your compound during long-term storage and active experimentation.
Part 1: Core Principles of Degradation (The "Why")
To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. 2-Bromo-4-ethyl-5-nitropyridine is exceptionally unstable compared to unfunctionalized pyridine due to two primary pathways:
Nucleophilic Aromatic Substitution (SNAr) via Hydrolysis: The pyridine nitrogen is inherently electron-withdrawing, which activates the 2- and 4- positions for nucleophilic attack. The addition of a strongly electron-withdrawing nitro group at the 5-position further depletes electron density from the ring. Consequently, the C2-bromine becomes a highly activated leaving group. Even weak nucleophiles—such as atmospheric moisture or trace water in hygroscopic solvents—can attack this position, displacing the bromide ion to form 2-hydroxy-4-ethyl-5-nitropyridine (a pyridinol derivative)[1].
Photolytic Dehalogenation: Halogenated pyridines are highly susceptible to photolytic cleavage under standard laboratory UV/visible light. Exposure to light induces homolytic cleavage of the C-Br bond, generating reactive radical species that lead to rapid degradation and mineralization of the aromatic ring[2].
Part 2: Troubleshooting Guide & FAQs
Q1: My stock solution in DMSO turned from pale yellow to dark brown after a week on the bench. Is it still viable?A1: No, the compound has degraded and must be discarded. DMSO is highly hygroscopic and absorbs atmospheric water. Because the C2-position is hyper-activated by the ortho-nitro group, the absorbed water acts as a nucleophile, driving rapid SNAr hydrolysis[1]. Furthermore, ambient light exposure on the benchtop accelerates photolytic C-Br cleavage[2]. Always prepare fresh solutions or store stock solutions in anhydrous solvents over molecular sieves in the dark.
Q2: During LC-MS quality control, I observed a major impurity peak with a mass shift of -62 Da relative to the parent mass. What happened?A2: This is the classic signature of SNAr hydrolysis. The parent mass of 2-Bromo-4-ethyl-5-nitropyridine is approximately 231 Da (with a 231/233 bromine isotope pattern). A shift of -62 Da corresponds to the loss of the bromine atom (-79 Da) and the addition of a hydroxyl group (+17 Da), resulting in a mass of ~169 Da. This confirms your storage environment was exposed to moisture.
Q3: What is the optimal long-term storage condition for the bulk powder?A3: The bulk powder must be stored at -20°C in an amber glass vial, tightly sealed, and backfilled with an inert gas (Argon or Nitrogen). The amber glass prevents photolysis, the inert atmosphere prevents oxidative and hydrolytic degradation, and the sub-zero temperature reduces the thermodynamic kinetic energy required for spontaneous degradation.
Part 3: Quantitative Storage Data
To ensure reproducibility, adhere to the following validated storage parameters.
Storage Condition
Container Type
Atmosphere
Expected Shelf Life
Primary Degradation Risk
Ambient (20–25°C)
Clear Glass
Air
< 1 Week
Photolysis, SNAr Hydrolysis
4°C (Fridge)
Amber Glass
Air
1–3 Months
Hydrolysis (via Condensation)
-20°C (Freezer)
Amber Glass
Argon / N₂
> 2 Years
None (Optimal Condition)
DMSO Solution (RT)
Clear Glass
Air
< 24 Hours
Rapid SNAr Hydrolysis
Part 4: Experimental Protocols
Protocol 1: Inert Aliquoting of Bulk Powder
Causality: Repeatedly opening a cold vial in a humid lab causes condensation to form on the powder, initiating hydrolysis. Aliquoting prevents freeze-thaw condensation cycles.
Remove the bulk vial of 2-Bromo-4-ethyl-5-nitropyridine from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 minutes) before opening.
Transfer the vial into a glove box or a benchtop enclosure purged with Argon.
Weigh out single-use aliquots (e.g., 10–50 mg) into pre-dried amber glass vials.
Purge the headspace of each aliquot vial with a gentle stream of Argon gas for 10 seconds.
Cap immediately with PTFE-lined septa caps, wrap the seal with Parafilm, and store at -20°C.
Protocol 2: Preparation and Self-Validation of Stock Solutions
Causality: Using anhydrous solvents prevents the introduction of nucleophilic water. The LC-MS step creates a self-validating loop to ensure compound integrity before committing to expensive downstream assays.
Reconstitute a single-use aliquot in anhydrous Acetonitrile (MeCN) or anhydrous DMF (stored over 3Å molecular sieves). Avoid DMSO for storage.
Vortex gently until fully dissolved. Keep the vial wrapped in aluminum foil if amber glass is unavailable.
Self-Validation Step (LC-MS QC): Dilute 1 µL of the stock solution into 1 mL of LC-MS grade MeCN. Inject onto the LC-MS.
Validation Criteria: Confirm the presence of the [M+H]+ 231/233 m/z doublet (1:1 ratio indicating the presence of Bromine). If a peak at 169 m/z ([M+H]+ of the hydrolyzed pyridinol) exceeds 2% relative abundance, discard the stock and prepare a fresh aliquot.
Part 5: Degradation Pathways & Interventions
Degradation pathways of 2-bromo-4-ethyl-5-nitropyridine and storage interventions.
References
Title: Photolytic removal and mineralisation of 2-halogenated pyridines
Source: Water Research (PubMed / NIH)
URL: [Link]
Title: 5-Nitropyridine-2-sulfonic acid, a new precursor for 2,5-disubstituted pyridines
Source: ARKIVOC (Semantic Scholar)
URL: [Link] (Resolved via DOI: [Link])
Navigating the "Nitrogen Effect": A Comparative Guide to Suzuki-Miyaura Couplings with Bromopyridine Isomers
The synthesis of heterobiaryls is a cornerstone of modern drug discovery and agrochemical development. Among the most reliable methods for constructing these frameworks is the palladium-catalyzed Suzuki-Miyaura cross-cou...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of heterobiaryls is a cornerstone of modern drug discovery and agrochemical development. Among the most reliable methods for constructing these frameworks is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. However, when utilizing bromopyridines as the electrophilic partner, researchers frequently encounter stark divergences in yield and reaction kinetics based solely on the positional isomer used (2-, 3-, or 4-bromopyridine).
As an application scientist, understanding the causality behind these differences—specifically the electronic and steric influence of the pyridine nitrogen—is critical for designing self-validating, high-yielding experimental protocols.
Mechanistic Divergence: The Causality of Isomer Reactivity
The fundamental steps of the Suzuki-Miyaura reaction (oxidative addition, transmetalation, and reductive elimination) are profoundly influenced by the position of the nitrogen atom relative to the carbon-bromine bond.
3-Bromopyridine: The "Goldilocks" Substrate
3-Bromopyridine is widely considered the most robust and predictable isomer[1]. The nitrogen atom is positioned meta to the halogen. This exerts a strong electron-withdrawing inductive effect that lowers the LUMO of the substrate, accelerating the initial oxidative addition of the Pd(0) catalyst. Crucially, the spatial geometry of the meta-nitrogen prevents it from coordinating to the palladium center. Consequently, 3-bromopyridine behaves similarly to highly activated electron-deficient aryl bromides, routinely delivering excellent yields (>90%) even with unoptimized, first-generation catalysts like Pd(PPh₃)₄[2].
2-Bromopyridine: The Chelation Trap
Reactions involving 2-bromopyridine often suffer from sluggish kinetics and depressed yields under standard conditions[3]. While the adjacent nitrogen highly activates the C-Br bond toward oxidative addition, the resulting Pd(II) intermediate is problematic. The proximity of the nitrogen lone pair allows it to coordinate with the electrophilic Pd(II) center, forming a highly stable, bidentate N-Pd chelate. This "chelation trap" occupies the vacant coordination site necessary for the boronic acid to undergo transmetalation, effectively poisoning the catalytic cycle[2]. Overcoming this requires sterically demanding ligands (e.g., SPhos, XPhos) or bidentate ligands (e.g., dppf) that physically block the nitrogen from coordinating[4].
4-Bromopyridine: The Reactivity-Stability Paradox
4-Bromopyridine is exceptionally electron-deficient, making oxidative addition nearly instantaneous. However, the free base is highly unstable and prone to rapid self-quaternization (forming viologen-like polymers) at ambient temperatures. Therefore, it is almost exclusively handled as a hydrochloride salt. The challenge in Suzuki couplings lies in the in-situ generation of the free base; if the catalytic cycle is slower than the degradation pathways, homocoupling and polymerization outcompete the desired cross-coupling, leading to complex mixtures and poor yields[5].
Fig 1: Mechanistic divergence in Suzuki-Miyaura cycles based on bromopyridine isomer selection.
Quantitative Yield Comparison
The following table synthesizes representative yield data across the three isomers, comparing standard unoptimized conditions against rationally designed catalytic systems[1][2][3][4].
Isomer
Standard Yield (Pd(PPh₃)₄, K₂CO₃)
Optimized Yield (Advanced Ligands)
Primary Mechanistic Challenge
Required Optimization Strategy
2-Bromopyridine
30% – 60%
85% – 95% (Pd(OAc)₂ / SPhos)
N-Pd Chelation (Catalyst Poisoning)
Use bulky, electron-rich Buchwald ligands to prevent N-coordination.
3-Bromopyridine
85% – 95%
90% – 98% (Pd(dppf)Cl₂)
None (Ideal electronic/steric balance)
Standard conditions are usually sufficient.
4-Bromopyridine
Variable / Fails
85% – 95% (Pd(dppf)Cl₂, Excess Base)
Substrate Instability (Used as HCl salt)
Add extra base equivalents to neutralize HCl; ensure rapid heating.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific causality-driven steps to mitigate the inherent challenges of the respective isomer.
Protocol A: Baseline Coupling of 3-Bromopyridine
Because 3-bromopyridine does not suffer from chelation or severe instability, it serves as the ideal baseline control for validating your boronic acid's reactivity.
Reagent Assembly: To an oven-dried Schlenk tube, add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (5 mol%).
Solvent Addition & Degassing: Add 5 mL of a degassed Toluene/EtOH/H₂O (2:1:1) mixture. Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating rapid transmetalation.
Reaction: Stir vigorously at 80 °C for 12 hours under an argon atmosphere.
Validation Check: Monitor via TLC (Hexanes/EtOAc). 3-bromopyridine should be fully consumed. If starting material remains, the issue lies with the boronic acid (e.g., protodeboronation), not the pyridine electrophile.
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Overcoming the Chelation Trap for 2-Bromopyridine
This protocol utilizes SPhos, a bulky biaryl phosphine ligand that creates a steric shield around the palladium center, physically preventing the pyridine nitrogen from coordinating[3].
Reagent Assembly: In a glovebox or under strict argon flow, combine 2-bromopyridine (1.0 mmol), phenylboronic acid (1.5 mmol), anhydrous K₃PO₄ (3.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%). Causality: K₃PO₄ is a stronger base than K₂CO₃, accelerating the transmetalation step to outcompete any residual chelation.
Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-Dioxane.
Reaction: Heat to 100 °C for 18 hours.
Validation Check: Analyze an aliquot via GC-MS or LC-MS. The presence of unreacted 2-bromopyridine alongside oxidized phosphine ligand indicates insufficient degassing, which destroys the SPhos before it can enforce the steric shield.
Workup: Filter through a Celite pad to remove phosphate salts, concentrate, and purify.
This protocol is engineered to handle the unstable 4-bromopyridine by generating the free base in situ and immediately capturing it in the catalytic cycle[5].
Reagent Assembly: Add 4-bromopyridine hydrochloride (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) to a reaction vessel.
Base Compensation: Add Na₂CO₃ (3.5 mmol). Causality: 1.0 mmol of base is strictly consumed to neutralize the HCl salt. The remaining 2.5 mmol drives the Suzuki transmetalation.
Solvent Addition: Add 5 mL of degassed DMF/H₂O (4:1).
Reaction: Plunge the vessel into a pre-heated 90 °C oil bath. Causality: Rapid heating ensures the Pd catalyst is activated simultaneously with the liberation of the free 4-bromopyridine, preventing the free base from accumulating and polymerizing.
Validation Check: If a dark, insoluble precipitate forms immediately and yield is low, the heating ramp was too slow, leading to substrate self-quaternization.
References
Synthesis, Characterization, and Crystal Structures of Three cis/trans Pyridine–Cyclopalladated Ferrocenylimine Complexes, and Their Catalysis in Suzuki Reactions
Australian Journal of Chemistry[Link]
Chemoselective Cross-Coupling Reactions with Differentiation between Two Nucleophilic Sites on a Single Aromatic Substrate
Organic Letters (ACS Publications)[Link]
Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling
The Journal of Organic Chemistry (ACS Publications)[Link]
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines
PMC (National Institutes of Health)[Link]
Benchmarking the Synthesis of 2-Bromo-4-ethyl-5-nitropyridine: A Comparative Guide for the Modern Chemist
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical building blocks is paramount. 2-Bromo-4-ethyl-5-nitropyridine stands out as a valuable intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical building blocks is paramount. 2-Bromo-4-ethyl-5-nitropyridine stands out as a valuable intermediate, offering a synthetically versatile scaffold for the construction of complex molecules in the pharmaceutical and agrochemical industries. The strategic placement of the bromo, ethyl, and nitro functionalities allows for a diverse range of subsequent chemical transformations.
This guide provides an in-depth, objective comparison of the primary synthetic routes to 2-Bromo-4-ethyl-5-nitropyridine. We move beyond a simple recitation of steps to offer a critical analysis of each method's performance, supported by experimental data from analogous systems and grounded in mechanistic principles. Our aim is to equip the practicing scientist with the necessary insights to select the optimal synthetic strategy for their specific research and development needs.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 2-Bromo-4-ethyl-5-nitropyridine can be approached from several distinct angles. The choice is a multi-faceted decision, balancing factors such as starting material availability, scalability, cost, and safety. We will dissect three principal methods, benchmarking their performance to guide your synthetic planning.
Method A: Direct Nitration of 2-Bromo-4-ethylpyridine
This is the most straightforward approach on paper, involving the electrophilic nitration of a pre-formed bromo-ethyl-pyridine.
Mechanistic Insight: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. Consequently, potent nitrating conditions are required. A mixture of concentrated nitric acid and sulfuric acid is typically employed to generate the highly electrophilic nitronium ion (NO₂⁺). The regiochemical outcome is directed by the existing substituents. The ethyl group (ortho-, para-directing) and the bromo group (ortho-, para-directing) both favor substitution at the C3 and C5 positions. Steric hindrance from the adjacent ethyl group at C4 would likely disfavor substitution at C3, leading to the desired 5-nitro isomer as the major product. However, the potential for isomeric impurities is a key consideration.[1][2]
Method B: Bromination of 4-ethyl-5-nitropyridin-2-ol
This alternative route builds the pyridine core with the nitro and ethyl groups in place, followed by a bromination step to install the final functionality.
Mechanistic Insight: This method leverages the conversion of a pyridin-2-ol (which exists in tautomeric equilibrium with the 2-pyridone form) into the target 2-bromopyridine. Reagents like phosphorus oxybromide (POBr₃) are effective for this transformation. The reaction proceeds via the formation of a phosphate or similar intermediate, converting the hydroxyl group into an excellent leaving group that is subsequently displaced by a bromide ion. This approach often offers high yields and cleaner reaction profiles compared to direct nitration.
Method C: Sandmeyer Reaction of 2-Amino-4-ethyl-5-nitropyridine
A classic and powerful method in aromatic chemistry, the Sandmeyer reaction allows for the conversion of an amino group into a bromo group via a diazonium salt intermediate.[3][4][5]
Mechanistic Insight: The synthesis begins with the diazotization of 2-amino-4-ethyl-5-nitropyridine using sodium nitrite in a strong acidic medium (e.g., HBr) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.[6] This intermediate is then treated with a copper(I) bromide (CuBr) catalyst. The reaction proceeds via a single-electron transfer from Cu(I) to the diazonium salt, releasing nitrogen gas and generating an aryl radical. A subsequent halogen atom transfer from a copper(II) species yields the desired 2-bromo product and regenerates the Cu(I) catalyst.[3][5]
Performance and Data Benchmarking
The following table summarizes the key performance indicators for each synthetic route, based on data from closely related chemical systems. This allows for an objective, data-driven comparison to inform your choice of methodology.
Harsh conditions, potential for isomeric byproducts
Requires synthesis of the pyridin-2-ol precursor
Unstable diazonium intermediate, requires strict temperature control
Scalability
Feasible, but requires excellent thermal control
Good
Challenging on a very large scale
Safety Concerns
Highly corrosive, exothermic
Moisture-sensitive, corrosive reagents
Diazonium salts can be explosive if isolated
Experimental Protocols
The following protocols are detailed, step-by-step methodologies based on established procedures for analogous compounds. They are intended as a validated starting point for your own experimental work.
Protocol for Method A: Nitration of 2-Bromo-4-ethylpyridine
(Based on general procedures for pyridine nitration)[1][7]
Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, carefully add concentrated sulfuric acid (3.0 eq.). Cool the flask in an ice-salt bath to 0 °C.
Slowly add concentrated nitric acid (1.5 eq.) to the sulfuric acid, maintaining the temperature below 10 °C.
Nitration: To the cooled nitrating mixture, add 2-Bromo-4-ethylpyridine (1.0 eq.) dropwise, ensuring the internal temperature does not exceed 5-10 °C.
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
Work-up: Carefully pour the reaction mixture onto crushed ice.
Slowly neutralize the acidic solution with a cold aqueous solution of sodium hydroxide (e.g., 20-40%) until the pH is ~7-8, maintaining a low temperature.
Extraction and Purification: Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the desired 5-nitro isomer from other potential byproducts.
Protocol for Method B: Bromination of 4-ethyl-5-nitropyridin-2-ol
(Adapted from the synthesis of 2-Bromo-5-nitro-4-picoline)[8]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-ethyl-5-nitropyridin-2-ol (1.0 eq.) in dichloromethane.
Add phosphorus oxybromide (POBr₃) (1.5 eq.).
Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture in an ice bath and carefully quench the excess POBr₃ by slowly adding crushed ice with vigorous stirring.
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional dichloromethane (2x).
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexanes or ethanol/water).
Protocol for Method C: Sandmeyer Reaction
(Adapted from the synthesis of 2-Bromopyridine and 2-Bromo-4-methylpyridine)[9][10]
Diazotization: In a suitable reaction vessel, dissolve 2-Amino-4-ethyl-5-nitropyridine (1.0 eq.) in 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature strictly below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Displacement: In a separate flask, dissolve copper(I) bromide (1.2 eq.) in additional 48% hydrobromic acid.
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of N₂ gas will be observed.
After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.
Work-up and Purification: Cool the mixture and neutralize by the careful addition of an aqueous base (e.g., NaOH or NH₄OH) until pH > 8.
Extract the product with a suitable organic solvent like ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic method, providing a clear visual summary of the key stages.
Caption: Workflow for the synthesis of 2-Bromo-4-ethyl-5-nitropyridine via Method A.
Caption: Workflow for the synthesis of 2-Bromo-4-ethyl-5-nitropyridine via Method B.
Caption: Workflow for the synthesis of 2-Bromo-4-ethyl-5-nitropyridine via Method C.
Authoritative Recommendations
Each synthetic route presents a unique set of advantages and challenges. The optimal choice is intrinsically linked to the specific context of the synthesis.
For rapid, small-scale synthesis where starting material availability is not a constraint and a high yield is desired, Method B (Bromination of the Pyridin-2-ol) is highly recommended. It offers a clean conversion with a high reported yield in analogous systems.
For scenarios where cost is a major consideration and the necessary equipment for handling hazardous reagents is in place, Method A (Direct Nitration) can be a viable option. However, significant process development may be required to control regioselectivity and ensure safety on a larger scale.
Method C (Sandmeyer Reaction) is a robust and reliable method that provides a good balance of yield and versatility. It is an excellent choice for medicinal chemistry programs where the synthesis of the amino precursor can be integrated into the overall synthetic plan. The critical requirement for strict temperature control makes it well-suited for a laboratory setting with appropriate cooling capabilities.
This guide provides the necessary framework and data to make an informed, expert decision on the synthesis of 2-Bromo-4-ethyl-5-nitropyridine. By understanding the underlying chemistry and performance metrics of each route, researchers can confidently select and execute the most appropriate method to advance their scientific goals.
Zafar, M. N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
El-Awa, A., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules.
In-Silico Prediction of 2-Bromo-4-ethyl-5-nitropyridine Reactivity: A Comparative Guide to Computational Workflows vs. Experimental Validation
As a Senior Application Scientist in early-stage drug discovery, one of the most persistent bottlenecks is predicting the exact reactivity and chemoselectivity of highly functionalized heterocycles. The compound 2-Bromo-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, one of the most persistent bottlenecks is predicting the exact reactivity and chemoselectivity of highly functionalized heterocycles. The compound 2-Bromo-4-ethyl-5-nitropyridine (CAS 929617-28-7) serves as a quintessential case study. The C5-nitro group strongly withdraws electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and activating the C2-bromo position for Nucleophilic Aromatic Substitution (SNAr). However, the C2-Br bond is simultaneously a prime candidate for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Determining which pathway dominates—and predicting the exact activation energy (
ΔG‡
) for SNAr with various nucleophiles—requires robust computational modeling. This guide objectively compares current in-silico predictive methodologies and provides a self-validating experimental protocol to bridge the gap between computational theory and benchtop reality.
In-Silico Methodologies: A Comparative Analysis
The landscape of reactivity prediction is divided into three primary tiers: pure quantum mechanics, pure machine learning, and hybrid models.
Pure Density Functional Theory (DFT)
Traditional transition state (TST) modeling using DFT (e.g., via Gaussian 16 or ORCA) provides high-fidelity thermodynamic data.
The Causality of Solvation: SNAr reactions proceed via a highly polarized, anionic Meisenheimer complex. Gas-phase DFT calculations will artificially inflate the activation barrier by >15 kcal/mol because they fail to account for the stabilization of this charged intermediate [2]. Therefore, implicit solvation models (like SMD) are mandatory. While highly accurate, mapping the entire potential energy surface (PES) to find the transition state is computationally exhaustive.
Pure Machine Learning (Graph Neural Networks)
Graph Neural Networks (GNNs) trained on historical SNAr data can predict
ΔG‡
in milliseconds.
The Causality of Extrapolation Failure: Pure ML models are inherently interpolative. If the specific steric and electronic interplay of the C4-ethyl and C5-nitro groups on the pyridine ring is underrepresented in the training dataset, the model cannot accurately extrapolate the activation energy, leading to catastrophic prediction errors.
The Gold Standard: ML-Triggered DFT (Hybrid Models)
To balance speed and accuracy, the industry standard has shifted to hybrid models. In this workflow, an ML model first predicts the SNAr barrier. If the prediction's statistical confidence falls below a predefined threshold (indicating an out-of-distribution chemotype), the system automatically triggers an ab initio DFT calculation [1]. This causality ensures that routine reactions are predicted instantly, while novel or complex substrates like 2-Bromo-4-ethyl-5-nitropyridine receive rigorous quantum mechanical treatment.
Quantitative Performance Comparison
The following table summarizes the performance of these computational approaches when predicting the SNAr reactivity of functionalized pyridines against standard amine nucleophiles.
Predictive Methodology
Mean Absolute Error (MAE) for
ΔG‡
Computation Time per Reaction
Regioselectivity Accuracy
Hardware / Resource Cost
Pure DFT (ωB97X-D/def2-TZVP)
~1.2 kcal/mol
12–48 hours
>95.0%
High (HPC Cluster)
Pure ML (GNN)
~2.5 kcal/mol (Highly variable)
< 1 second
~85.0%
Low (Standard GPU/CPU)
ML-Triggered DFT (Hybrid)
~0.8 kcal/mol
Variable (Avg. < 2 hours)
96.3%
Medium (On-Demand HPC)
Semi-Empirical (Fukui Indices)
> 5.0 kcal/mol
< 1 minute
~80.0%
Low (Standard CPU)
Workflow Visualization: The Hybrid Prediction Pipeline
Below is the logical architecture of the ML-Triggered DFT workflow, demonstrating how computational resources are dynamically allocated based on statistical confidence [1].
Fig 1: ML-triggered DFT workflow for predicting SNAr reactivity.
To definitively validate the in-silico
ΔG‡
predictions, we must execute a benchtop SNAr reaction. The following protocol describes the reaction of 2-Bromo-4-ethyl-5-nitropyridine with morpholine.
Crucially, this protocol is designed as a self-validating system using quantitative NMR (qNMR). By decoupling the reaction yield from downstream isolation efficiency, we ensure the experimental data perfectly mirrors the theoretical thermodynamic predictions.
Step-by-Step Methodology:
Step 1: Reaction Setup
Action: In an oven-dried vial, dissolve 2-Bromo-4-ethyl-5-nitropyridine (1.0 eq, 0.5 mmol) and morpholine (1.2 eq, 0.6 mmol) in 1.0 mL of anhydrous DMSO.
Causality: DMSO is a polar aprotic solvent. It specifically solvates cations but leaves the nucleophilic amine "naked" and highly reactive, while simultaneously stabilizing the anionic Meisenheimer transition state predicted by the DFT model.
Step 2: Scavenger Addition
Action: Add anhydrous K₂CO₃ (2.0 eq, 1.0 mmol) to the mixture.
Causality: The SNAr reaction generates hydrobromic acid (HBr) as a byproduct. Without an inorganic scavenger, HBr will protonate the remaining morpholine, killing its nucleophilicity and mathematically capping the maximum theoretical conversion at 50%. K₂CO₃ neutralizes the acid without participating in undesired side reactions.
Step 3: Kinetic Monitoring
Action: Stir the reaction at the computationally predicted optimal temperature (e.g., 60 °C). Sample 10 µL aliquots at 1h, 2h, and 4h, quenching in MeCN/H₂O for LC-MS analysis to track the conversion rate and validate the predicted kinetic barrier.
Step 4: Self-Validating qNMR Analysis
Action: Upon reaction completion, add exactly 1.0 eq (0.5 mmol) of 1,3,5-trimethoxybenzene as an internal standard directly to the crude mixture. Dilute with EtOAc, wash with water to remove DMSO/salts, evaporate the organic layer, and acquire a ¹H-NMR spectrum.
Causality: By integrating the distinct aromatic protons of the newly formed SNAr product against the internal standard before any column chromatography, we calculate the absolute thermodynamic yield. This eliminates human error and isolation losses, providing an uncorrupted experimental value to compare against the in-silico prediction.
Conclusion
While pure Machine Learning offers unprecedented speed, the unique electronic environment of 2-Bromo-4-ethyl-5-nitropyridine demands the rigor of quantum mechanics. By utilizing an ML-triggered DFT workflow [1], researchers can achieve chemical accuracy (~0.8 kcal/mol error) without the exhaustive computational overhead of modeling every reaction from scratch [2]. When paired with a self-validating qNMR experimental protocol, this integrated approach allows drug development professionals to confidently prioritize synthetic routes and accelerate late-stage functionalization pipelines.
References
Guan, Y., Lee, T., Wang, K., Yu, S., & McWilliams, J. C. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. Journal of Chemical Information and Modeling, 63(12), 3751-3760. URL:[Link]
Jorner, K., Brinck, T., Norrby, P.-O., & Buttar, D. (2021). Machine learning meets mechanistic modelling for accurate prediction of experimental activation energies. Chemical Science, 12(3), 1163-1175. URL:[Link]
Comparative
Isomeric purity analysis of 2-Bromo-4-ethyl-5-nitropyridine
An In-Depth Comparative Guide to the Isomeric Purity Analysis of 2-Bromo-4-ethyl-5-nitropyridine Introduction In the landscape of pharmaceutical and agrochemical development, the structural integrity of synthetic interme...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Isomeric Purity Analysis of 2-Bromo-4-ethyl-5-nitropyridine
Introduction
In the landscape of pharmaceutical and agrochemical development, the structural integrity of synthetic intermediates is paramount. 2-Bromo-4-ethyl-5-nitropyridine is a key heterocyclic building block whose utility is directly dependent on its isomeric purity. The presence of positional isomers, even in trace amounts, can lead to the formation of unwanted side-products, impact reaction kinetics, and ultimately compromise the efficacy and safety of the final active ingredient.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for resolving and quantifying isomeric impurities in 2-Bromo-4-ethyl-5-nitropyridine. We move beyond mere procedural lists to explore the causality behind methodological choices, offering a self-validating framework for robust quality control. This document is intended for researchers, scientists, and drug development professionals who require a high degree of confidence in the isomeric purity of their chemical entities.
The Challenge: Potential Isomeric Impurities
The synthesis of polysubstituted pyridines, particularly through electrophilic nitration, is often a battle for regioselectivity. The directing effects of the existing bromo and ethyl substituents on the pyridine ring can lead to the formation of multiple isomers. In the case of 2-Bromo-4-ethyl-5-nitropyridine, the most probable isomeric impurity arising from the nitration of a 2-bromo-4-ethylpyridine precursor is 2-Bromo-4-ethyl-3-nitropyridine . The differentiation and quantification of these two isomers are the central analytical objectives. The challenge is compounded by their identical molecular weight and elemental composition, rendering many simpler analytical techniques inadequate.
Comparative Analysis of Core Analytical Methodologies
The accurate assessment of isomeric purity for 2-Bromo-4-ethyl-5-nitropyridine hinges on the selection of high-resolution analytical techniques. We will compare the three most powerful and relevant methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry, prized for its high resolution, robustness, and quantitative accuracy.
Principle of Separation: Separation is achieved based on the differential partitioning of the isomers between a liquid mobile phase and a solid stationary phase. For pyridine derivatives, which possess moderate polarity, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The subtle differences in the dipole moment and hydrophobicity between the 5-nitro and 3-nitro isomers allow for their separation on a nonpolar stationary phase like C18.
Causality in Method Design:
Stationary Phase: A C18 (octadecylsilyl) column is selected for its excellent hydrophobic selectivity, which is necessary to resolve isomers with minor polarity differences.[1]
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for heterocyclic compounds.[2] The addition of a small amount of formic acid (0.1%) to the mobile phase serves two purposes: it protonates the pyridine nitrogen, ensuring a consistent ionic state and preventing peak tailing, and it improves compatibility with mass spectrometry detectors if LC-MS is desired.[3][4]
Detection: UV detection is ideal, as the nitro-aromatic system of the isomers provides strong chromophores. A wavelength of 254 nm is typically effective for such compounds.[5]
Experimental Protocol: RP-HPLC for Isomeric Purity
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0-5 min: 45% B
5-20 min: 45% to 80% B
20-25 min: 80% B
25-26 min: 80% to 45% B
26-30 min: 45% B
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detection Wavelength: 254 nm.
Injection Volume: 5 µL.
Sample Preparation:
Accurately weigh and dissolve the 2-Bromo-4-ethyl-5-nitropyridine sample in acetonitrile to prepare a stock solution of approximately 1 mg/mL.
Further dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.
Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled sensitivity and provides structural information through mass spectral fragmentation, making it an excellent tool for both identifying and quantifying volatile impurities.
Principle of Separation & Detection: Volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. After separation, the molecules are ionized (typically via Electron Ionization - EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). Positional isomers, while having the same molecular ion, will often produce different relative abundances of fragment ions, creating a unique "mass spectral fingerprint" for each isomer.[3]
Causality in Method Design:
Stationary Phase: A mid-polarity capillary column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5MS), is a robust choice. It provides good selectivity for a wide range of semi-volatile organic compounds, including halogenated aromatics.[7][8]
Temperature Program: A temperature ramp is essential to ensure sharp peaks for the analytes of interest while eluting any higher-boiling impurities. The program starts at a low temperature to trap the analytes at the head of the column and gradually increases to elute them based on their boiling points.[3]
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used because it induces extensive, reproducible fragmentation. This is critical for differentiating isomers, as the fragmentation patterns are highly dependent on the molecular structure and the stability of the resulting fragment ions.[7]
Experimental Protocol: GC-MS for Isomeric Purity
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
Chromatographic & Spectrometric Conditions:
Column: 5% Phenyl Methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature: 270 °C.
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
Oven Temperature Program:
Initial Temperature: 100 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Final Hold: 5 minutes at 280 °C.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 50 to 400.
Sample Preparation:
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
Data Analysis:
Identify the peaks for the main component and any isomers based on their retention times.
Confirm the identity of each isomer by comparing their mass spectra. Key fragmentation pathways to monitor include the loss of the nitro group (NO₂), the bromine atom (Br), and ethylene from the ethyl group. The relative intensities of these fragment ions will differ between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for absolute structural elucidation. For isomeric purity, it provides an unambiguous method to differentiate and quantify isomers without the need for reference standards of the impurities (qNMR).
Principle of Differentiation: NMR spectroscopy probes the magnetic properties of atomic nuclei. The chemical shift (δ) of a nucleus (primarily ¹H) is exquisitely sensitive to its local electronic environment. The different positions of the nitro group in the isomers cause distinct changes in the electron density around the remaining protons on the pyridine ring, leading to unique chemical shifts and coupling patterns for each isomer.[9][10]
Causality in Analysis:
¹H NMR: This is the primary experiment. The aromatic protons of a substituted pyridine ring resonate in a characteristic downfield region.[9] The electron-withdrawing nitro group will significantly deshield adjacent protons, shifting them further downfield. By analyzing the chemical shifts and the splitting patterns (coupling constants, J), one can definitively assign the structure. For 2-Bromo-4-ethyl-5-nitropyridine, we expect two singlets in the aromatic region. For the 2-Bromo-4-ethyl-3-nitropyridine isomer, we would also expect two singlets, but their chemical shifts would be different.
Quantitative NMR (qNMR): qNMR allows for the determination of purity or the relative concentration of components in a mixture.[9] The area of an NMR signal is directly proportional to the number of nuclei it represents. By integrating the signals unique to each isomer and comparing them to the integral of a high-purity internal standard of known concentration, the exact percentage of each isomer can be calculated. This is a primary method and does not require response factor correction like chromatography.
Experimental Protocol: ¹H qNMR for Isomeric Purity
Instrumentation: NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).
Sample Preparation:
Accurately weigh ~15-20 mg of the 2-Bromo-4-ethyl-5-nitropyridine sample into an NMR tube.
Accurately weigh and add ~10 mg of a high-purity internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene). The standard must have signals that do not overlap with the analyte signals.
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and ensure complete dissolution.
Acquisition Parameters:
Experiment: ¹H quantitative acquisition.
Relaxation Delay (D1): Set a long relaxation delay (e.g., 30-60 seconds, or at least 5 times the longest T₁ relaxation time of the nuclei being quantified) to ensure all protons fully relax between scans. This is CRITICAL for accurate quantification.[9]
Pulse Angle: Use a 90° pulse.
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
Data Processing and Calculation:
Apply appropriate phasing and baseline correction to the spectrum.
Carefully integrate the well-resolved signals corresponding to the main isomer, the potential impurity, and the internal standard.
Calculate the purity or isomer ratio using the standard qNMR equation, accounting for the number of protons for each integrated signal and the molecular weights and masses of the analyte and standard.
Data Summary and Method Comparison
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR)
Primary Use Case
Robust, routine QC; Purity quantification.
Impurity identification and quantification; High sensitivity.
A systematic approach is crucial for reliable purity analysis. The following diagrams illustrate the logical workflows for sample assessment.
Caption: High-level workflow for isomeric purity analysis.
Caption: Step-by-step workflow for HPLC analysis.
Caption: Step-by-step workflow for GC-MS analysis.
Conclusion and Recommendations
The choice of analytical technique for the isomeric purity of 2-Bromo-4-ethyl-5-nitropyridine should be guided by the specific analytical goal.
For routine quality control and release testing , a validated HPLC method is the most practical and robust choice. It provides excellent quantitative performance, high throughput, and is a standard technique in any QC laboratory.
For impurity identification and trace-level analysis , GC-MS is superior due to its high sensitivity and the structural information provided by mass spectrometry. It is the best method for confirming the identity of a low-level isomeric impurity.
For primary characterization of a new batch, reference standard certification, or when an impurity standard is unavailable , qNMR is the definitive technique. It provides an absolute, unbiased measure of isomeric content without reliance on chromatographic response factors.
A comprehensive quality control strategy should leverage these techniques synergistically: HPLC for routine checks, with GC-MS and qNMR employed for initial batch characterization, investigation of out-of-specification results, and reference standard qualification. This multi-faceted approach ensures the highest confidence in the quality of 2-Bromo-4-ethyl-5-nitropyridine, safeguarding the integrity of subsequent research and development.
References
Cheham Bouler Bag Oum Keltoum, Zaid M. El Amin, Belboukhari Nasser, Sekkoum Khaled and Aboul-Enein Hassan. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry, 19(6), 482-488.
Cheham Bouler Bag Oum Keltoum, Zaid Mohamed El Amin, Belboukhari Nasser, Sekkoum Khaled and Aboul-Enein Hassan. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Bentham Science.
BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. BenchChem.
BenchChem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. BenchChem.
BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline. BenchChem.
BenchChem. (n.d.). Spectroscopic Analysis of 3-Nitropyridine: A Technical Guide. BenchChem.
J-F. B. et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications.
SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. SIELC Technologies.
M. J. R. P. E. et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
World Journal of Pharmaceutical Sciences. (2025). Development and validation of a robust rp-hplc method for the simultaneous estimation. World Journal of Pharmaceutical Sciences.
Krämer, M., et al. (2025). Method validation and analysis of halogenated natural products (HNPs) in seafood samples. Analytical and Bioanalytical Chemistry.
Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules.
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.
BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine. BenchChem.
Icin, C., et al. (2025). Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation. Journal of Chromatography B.
BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. BenchChem.
MDPI. (2025). A GC-MS Database of Nitrogen-Rich Volatile Compounds. MDPI.
BenchChem. (n.d.). Isomeric Purity of Ethyl 2-Bromo-4-methoxybenzoate: A Comparative Guide to Analytical Techniques. BenchChem.
The disposal of 2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) requires rigorous logistical planning. As a halogenated nitroaromatic pyridine derivative, this compound presents a complex trifecta of chemical hazards:...
Author: BenchChem Technical Support Team. Date: March 2026
The disposal of 2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) requires rigorous logistical planning. As a halogenated nitroaromatic pyridine derivative, this compound presents a complex trifecta of chemical hazards: the environmental persistence and basicity of the pyridine core, the energetic and shock-sensitive potential of the nitro group, and the dioxin-forming risk of the bromine substituent.
To ensure laboratory safety and regulatory compliance, standard organic waste procedures are insufficient. This guide provides a field-proven, self-validating operational framework for the safe handling, segregation, and disposal of this specific chemical matrix.
Quantitative Physicochemical & Hazard Profile
Before executing disposal protocols, it is critical to understand the quantitative parameters that dictate the compound's behavior in waste streams.
Parameter
Value
Operational Implication
Molecular Weight
231.05 g/mol
Heavy, dense organic; may settle in mixed waste carboys.
Topological Polar Surface Area
58.71 Ų
Moderate polarity; highly soluble in standard organic solvents.
Target Incineration Temp.
> 1100 °C
Required to prevent polybrominated dioxin formation.
Safe Waste pH Range
6.0 – 8.0
Prevents exothermic salt formation or base-catalyzed degradation.
EPA Aqueous Release Limit
0.2 ppb
Strict prohibition on sink disposal; requires carbon adsorption.
The Mechanistic Rationale for Specialized Disposal
As an Application Scientist, it is vital to understand why we deviate from standard disposal routes. The causality behind our protocols relies on three mechanistic principles:
The Halogen Effect (Dioxin Prevention): Brominated aromatics cannot be routed to standard non-halogenated organic waste. Low-temperature incineration of these compounds generates highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, disposal requires high-temperature incineration (>1100°C) equipped with alkaline scrubbers to neutralize the resulting hydrogen bromide (HBr) gas.
The Nitroaromatic Risk (Thermal Sensitivity): The
−NO2
group acts as an internal oxidant, lowering the activation energy for thermal decomposition. While 2-bromo-4-ethyl-5-nitropyridine is not a primary explosive, nitroaromatics are thermally sensitive. Waste streams containing this compound must never be concentrated to dryness or mixed with strong bases.
The Pyridine Core (Environmental Persistence): Pyridines are weak bases that are highly mobile in aqueous environments. If released into wastewater, they are recalcitrant to standard biological degradation. The EPA mandates that halogenated pyridines undergo chemical destruction and carbon adsorption, strictly limiting water release to concentrations below 0.2 ppb.
Operational Disposal Workflow
The following decision matrix outlines the logistical routing for 2-Bromo-4-ethyl-5-nitropyridine waste.
Workflow for the segregation, validation, and disposal of brominated nitro-pyridine waste streams.
Step-by-Step Standard Operating Procedure (SOP)
This protocol utilizes a self-validating system, ensuring that each step inherently proves its own safety before you proceed to the next.
Phase 1: Liquid Waste Preparation & Validation
Temperature Stabilization: Ensure the reaction mother liquor or waste solution is cooled to ambient room temperature (20–25°C) in a fume hood.
pH Neutralization & Validation:
Action: Slowly add a dilute aqueous buffer (e.g., 5% sodium bicarbonate or dilute citric acid) to the waste mixture while stirring.
Self-Validation Step: Dip a universal pH indicator strip into the aqueous layer. The strip must read between 6.0 and 8.0 and hold its color for 60 seconds. Causality: If the solution is too acidic, it forms soluble pyridinium salts that complicate phase separation; if too basic, the nitroaromatic ring becomes susceptible to exothermic degradation.
Ketone/Base Exclusion Check:
Action: Verify that no acetone, MEK, or strong amine bases are present in the primary waste carboy.
Self-Validation Step: Perform a visual inspection of the waste solution. If the solution turns a sudden, deep red or purple, halt immediately. Causality: Nitroaromatics react with ketones in the presence of base to form Meisenheimer complexes (the Janovsky reaction), which are energetically unstable and can lead to pressurized gas evolution in a sealed carboy.
Phase 2: Packaging and Transfer
Container Selection: Transfer the validated liquid waste into a High-Density Polyethylene (HDPE) carboy. Do not use standard PET plastics, as halogenated pyridines can degrade them over time.
Solid Waste Segregation: Place contaminated TLC plates, filter paper, and disposable PPE into a heavy-duty transparent plastic bag. Double-bag the solid waste and place it into a designated solid halogenated waste drum.
Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Organic Waste - Contains Brominated Nitroaromatics. DO NOT MIX WITH REDUCING AGENTS."
Emergency Spill & Decontamination Protocol
In the event of a localized spill, rapid and chemically logical intervention is required to prevent inhalation exposure and environmental contamination.
Evacuate and Ventilate: Immediately evacuate personnel not wearing appropriate PPE (SCBA or full-face respirator with organic vapor cartridges) and maximize fume hood/room ventilation[2].
Absorbent Selection (Critical Step):
Cover the spill with an inert, non-combustible absorbent such as dry earth, sand, or specialized vermiculite[3].
Warning:Never use sawdust or paper towels. The combination of a combustible organic matrix (sawdust) with a nitroaromatic compound creates a localized fire hazard.
Mechanical Recovery: Use non-sparking polypropylene scoops to transfer the absorbed material into a wide-mouth HDPE container.
Surface Decontamination: Wash the spill area with a mild detergent and water solution. Collect all wash water as halogenated aqueous waste; do not allow it to enter the municipal sewer system, as pyridine derivatives are highly mobile in soil and groundwater[4].
References
ChemSrc. "2-Bromo-4-ethyl-5-nitropyridine Physical and Chemical Properties." Available at:[Link]
U.S. Environmental Protection Agency (EPA). "40 CFR 721.8675 - Halogenated pyridines." Available at:[Link]
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Pyridine, 4-Nitro, 1-Oxide." Available at:[Link]
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." Available at:[Link]
Personal protective equipment for handling 2-Bromo-4-ethyl-5-nitropyridine
As a Senior Application Scientist, I approach the handling of 2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) not just as a routine laboratory task, but as a highly controlled chemical operation. This compound—a halog...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of 2-Bromo-4-ethyl-5-nitropyridine (CAS: 929617-28-7) not just as a routine laboratory task, but as a highly controlled chemical operation. This compound—a halogenated, nitrated pyridine derivative—presents a unique intersection of hazards. The pyridine core ensures rapid membrane permeability, the bromine atom increases lipophilicity and environmental persistence, and the nitro group introduces potential reactivity and oxidative stress capabilities [1].
To ensure absolute safety and regulatory compliance, this guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and disposal protocols.
I. Mechanistic Hazard Assessment & PPE Causality
Before donning any equipment, it is critical to understand why the equipment is necessary. 2-Bromo-4-ethyl-5-nitropyridine is a solid powder that poses three primary vectors of risk:
Dermal/Ocular Toxicity: Halogenated nitropyridines are severe irritants. If dissolved in organic solvents (e.g., DMSO, DMF), the solvent acts as a carrier, pulling the toxic pyridine core directly through the dermal barrier into the bloodstream, potentially causing methemoglobinemia [2].
Inhalation Hazard: Fine particulate dust can easily become aerosolized during weighing. Inhalation of nitroaromatic dust leads to respiratory tract irritation and systemic absorption [2].
Reactivity: While stable under ambient conditions, the nitro group is an oxidizing pharmacophore. It must be kept away from strong reducing agents to prevent exothermic decomposition.
Quantitative PPE Selection Matrix
The following table dictates the mandatory PPE for handling this compound. Every choice is grounded in the chemical physics of the molecule.
PPE Category
Specification required
Mechanistic Causality / Justification
Hand Protection
Nitrile gloves (Min. 0.11 mm thickness for dry powder).If using solvents: Butyl rubber or Silver Shield® .
Latex is highly permeable to lipophilic halogenated aromatics. Nitrile provides a sufficient barrier for the dry powder. If the compound is in solution, the solvent dictates the glove material to prevent carrier-mediated breakthrough.
Eye Protection
ANSI Z87.1 tight-fitting safety goggles .
Standard safety glasses leave gaps. Airborne nitropyridine dust can settle on the sclera, causing severe, localized chemical burns.
Body Protection
Flame-retardant (FR) lab coat with knit cuffs.
The nitro group introduces a theoretical deflagration risk if exposed to high heat. Knit cuffs prevent the sleeves from dragging through contaminated surfaces.
Respiratory
N95/P100 Particulate Respirator (if outside a hood).
Prevents inhalation of aerosolized micro-particles during powder transfer.
II. Operational Workflow: Step-by-Step Handling Protocol
To build a self-validating safety system, the environment must be controlled before the chemical container is even opened.
Step 1: Environmental Preparation
Action: Conduct all handling inside a certified Class II chemical fume hood.
Validation: Verify the fume hood face velocity is between 80 to 120 feet per minute (fpm) .
Causality: This specific velocity range ensures that any aerosolized bromo-nitropyridine dust is captured without creating turbulent eddies that could blow the powder back into the operator's breathing zone.
Step 2: Anti-Static Weighing
Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before dispensing.
Validation: The powder should not "jump" or cling to the sides of the spatula.
Causality: Nitroaromatic powders can accumulate static charge. A static spark in the presence of fine organic dust or solvent vapors can trigger a localized flash fire.
Step 3: Dissolution and Transfer
Action: If creating a stock solution, add the solvent (e.g., Dichloromethane or Ethyl Acetate) directly to the pre-weighed solid inside the fume hood. Cap the vial tightly before removing it from the hood.
Validation: Visually confirm complete dissolution before transport. Wipe the exterior of the vial with a solvent-dampened Kimwipe to remove any microscopic dust.
III. EPA-Compliant Waste Disposal Plan
Because 2-Bromo-4-ethyl-5-nitropyridine contains a halogen (Bromine), it falls under stringent environmental regulations regarding halogenated organic waste [3]. Improper disposal can lead to the formation of highly toxic dioxins or furans during municipal incineration.
Step-by-Step Disposal Methodology:
Waste Segregation (Critical Step): You must strictly separate this compound from non-halogenated organic waste. Mixing halogenated pyridines with incompatible waste streams can cause exothermic reactions and drastically increases institutional disposal costs.
Containment: Collect all liquid waste and contaminated solid consumables (pipette tips, weighing paper) in a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container.
Labeling: The container must be explicitly labeled as "Hazardous Waste: Halogenated Organics (Contains Brominated Nitropyridine)" .
Destruction Pathway: The waste must be routed to a licensed facility for high-temperature chemical destruction and carbon adsorption, as mandated by EPA 40 CFR 721 guidelines for halogenated pyridines [3]. Do not pour down the sanitary sewer under any circumstances [4].
IV. Process Visualization
The following diagram illustrates the logical flow of safety decisions when handling and disposing of 2-Bromo-4-ethyl-5-nitropyridine.
Caption: Operational and disposal workflow for 2-Bromo-4-ethyl-5-nitropyridine.
V. References
ChemBK. "2-Bromo-4-ethyl-5-nitropyridine CAS 929617-28-7 Chemical Profile." Accessed March 2026.[Link]
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 137630, 3-Nitropyridine." PubChem. Accessed March 2026.[Link]
Electronic Code of Federal Regulations (eCFR). "40 CFR 721.8675 -- Halogenated pyridines." Environmental Protection Agency. Accessed March 2026.[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.